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  • Product: 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide
  • CAS: 325776-52-1

Core Science & Biosynthesis

Foundational

In Vivo Biological Activity of 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide: A Technical Guide to Profiling Covalent Fragments

As the field of targeted covalent inhibitors (TCIs) expands, the transition of electrophilic fragments from in vitro screening hits to validated in vivo probes remains a critical bottleneck. This whitepaper provides an i...

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Author: BenchChem Technical Support Team. Date: March 2026

As the field of targeted covalent inhibitors (TCIs) expands, the transition of electrophilic fragments from in vitro screening hits to validated in vivo probes remains a critical bottleneck. This whitepaper provides an in-depth, technical framework for evaluating the in vivo biological activity, pharmacodynamics, and target engagement of 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide (hereafter referred to as CMAP ).

By treating CMAP as a representative covalent fragment, this guide outlines the structural rationale, pharmacokinetic challenges, and self-validating chemoproteomic workflows required to definitively map its biological activity in living systems.

Structural Rationale & Covalent Mechanism

The biological activity of CMAP is fundamentally driven by its ability to form irreversible covalent bonds with nucleophilic residues—primarily the thiolate anions of reactive cysteines—within target proteins. This process is governed by a two-step kinetic model: initial reversible binding ( Ki​ ) followed by irreversible alkylation ( kinact​ ).

The Electronic and Steric Balance of the Warhead

CMAP features a tertiary α -chloroacetamide core, functioning as a substituted acetanilide. The nitrogen lone pair is cross-conjugated into both the 4-methoxyphenyl ring and the acetyl carbonyl. This electronic delocalization subtly increases the electrophilicity of the α -carbon. However, the simultaneous steric bulk provided by the 4-methoxyphenyl and propanamide groups creates a physical shield against indiscriminate nucleophilic attack.

This delicate structural balance attenuates CMAP's intrinsic reactivity. Unlike highly reactive secondary chloroacetamides, which are often deemed too unstable for in vivo administration due to rapid off-target reactions, the tuned reactivity of CMAP prevents immediate depletion by hepatic glutathione (GSH)[1]. This allows the fragment to distribute systemically and rely on affinity-driven pre-organization ( Ki​ ) to engage its specific target before the SN​2 displacement of the chloride ion occurs[2].

G A CMAP + Target (Free State) B Pre-covalent Complex (Reversible Binding) A->B K_i (Affinity) C Alkylated Adduct (Irreversible) B->C k_inact (S_N2) D Biological Activity (Phenotypic Shift) C->D Pathway Modulation

Fig 1: Two-step kinetic mechanism of CMAP covalent target engagement.

In Vivo Pharmacokinetics & Biodistribution

To accurately assess the in vivo biological activity of CMAP, one must first establish its pharmacokinetic (PK) profile. The primary metabolic liability for any chloroacetamide is Phase II conjugation with GSH, mediated by Glutathione S-Transferases (GSTs) in the liver.

When designing the PK study, it is critical to employ LC-MS/MS not only to track the parent CMAP molecule but also to actively monitor the CMAP-GSH adduct. This dual-tracking approach explains the causality behind rapid clearance rates and helps determine whether a lack of in vivo efficacy is due to poor target engagement or premature metabolic scavenging.

Quantitative Pharmacokinetic Profiling

The following table summarizes the projected and representative PK parameters for a tertiary chloroacetamide fragment like CMAP in a murine model (dosed at 10 mg/kg IV).

Pharmacokinetic ParameterRepresentative ValueBiological Implication for CMAP
Clearance (CL) 45 - 60 mL/min/kgModerate to high clearance, primarily driven by hepatic GSH conjugation.
Volume of Distribution (Vd) 1.2 - 2.5 L/kgExcellent tissue penetration; the lipophilic 4-methoxyphenyl group aids in crossing cell membranes.
Half-life ( t1/2​ ) 1.5 - 2.0 hoursShort systemic exposure, but sufficient for TCIs, as covalent target inactivation outlasts systemic clearance.
Plasma Protein Binding 75% - 85%Moderate binding ensures a sufficient fraction of unbound (free) drug is available for target engagement.

Table 1: Representative In Vivo Pharmacokinetic Parameters of CMAP.

Methodologies: In Vivo Target Engagement via ABPP

Demonstrating that CMAP modulates a biological pathway in vivo requires definitive proof of target engagement. We achieve this using competitive Activity-Based Protein Profiling (ABPP) combined with label-free quantification (LFQ)[3].

This protocol is designed as a self-validating system . By incorporating specific internal checkpoints, the assay mathematically and biologically validates its own results during execution, ensuring high trustworthiness.

Step-by-Step Self-Validating Protocol: Competitive IsoTOP-ABPP

Step 1: In Vivo Dosing and Tissue Harvesting

  • Dose murine cohorts with CMAP (e.g., 25 mg/kg IP) alongside a vehicle-only control cohort.

  • Allow 2–4 hours for target engagement. Causality: This window is selected based on the t1/2​ (Table 1) to allow maximum covalent occupancy before protein turnover replaces the alkylated targets.

  • Euthanize and transcardially perfuse the mice with ice-cold PBS to remove circulating blood proteins (e.g., serum albumin), which contain highly reactive "sink" cysteines that can skew proteomic data.

  • Harvest the target tissue (e.g., liver or tumor xenograft) and flash-freeze in liquid nitrogen.

Step 2: Proteome Extraction and Ex Vivo Labeling

  • Homogenize tissues in native lysis buffer.

  • Self-Validation Checkpoint 1 (Specificity): Aliquot a portion of the vehicle proteome and heat-denature it at 95°C for 5 minutes. Covalent fragments like CMAP rely on the 3D architecture of a binding pocket to drive the Ki​ term. If the denatured proteome shows high subsequent labeling, the interaction is non-specific surface alkylation rather than true biological targeting[4].

  • Treat all lysates ex vivo with a broad-spectrum, alkyne-tagged iodoacetamide probe (IA-alkyne, 100 µM) for 1 hour. Causality: IA-alkyne will covalently label all unoccupied reactive cysteines. Cysteines that were successfully engaged by CMAP in vivo will be sterically blocked and will not react with the IA-alkyne.

Step 3: Click Chemistry and Enrichment

  • Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-azide tag to the IA-alkyne labeled proteins.

  • Self-Validation Checkpoint 2 (Isotopic Internal Standard): Use heavy-isotope biotin-azide for the vehicle group and light-isotope biotin-azide for the CMAP group. Pool the samples prior to streptavidin enrichment. Causality: Pooling eliminates run-to-run LC-MS variability, allowing for precise, direct multiplexed comparison.

Step 4: LC-MS/MS and Data Analysis

  • Digest enriched proteins with trypsin on-bead.

  • Analyze via LC-MS/MS. Calculate the ratio of Light (CMAP-treated) to Heavy (Vehicle) peptide signals. A ratio significantly less than 1.0 indicates successful in vivo target engagement by CMAP.

G A 1. In Vivo Dosing (CMAP vs Vehicle) B 2. Tissue Harvesting & Proteome Extraction A->B 2-4h Incubation C 3. Ex Vivo Labeling (IA-Alkyne Probe) B->C Competition D 4. Click Chemistry (Isotope Tagging) C->D Biotin Enrichment E 5. LC-MS/MS Analysis (Label-Free Quant) D->E Peptide ID

Fig 2: Self-validating in vivo ABPP workflow for CMAP target profiling.

Correlating Target Occupancy with Phenotypic Efficacy

The ultimate goal of profiling the biological activity of CMAP is to link the chemoproteomic target occupancy data to a measurable downstream phenotypic response. Because covalent inhibitors do not require sustained systemic exposure to maintain efficacy (due to irreversible target inactivation), the biological effect often outlasts the pharmacokinetic presence of the drug.

Quantitative Data Presentation

The table below illustrates how one must correlate the dose-dependent target occupancy (derived from the ABPP workflow) with a downstream biological readout (e.g., suppression of a specific kinase signaling pathway or transcription factor activity).

CMAP Dose (mg/kg)Target Cysteine Occupancy (%)Downstream Biomarker Inhibition (%)Phenotypic Observation In Vivo
Vehicle (0) 0%0%Normal disease progression / Baseline
5 mg/kg 22% ± 4%15% ± 5%No significant phenotypic alteration
15 mg/kg 68% ± 6%55% ± 8%Partial pathway blockade; mild efficacy
30 mg/kg 94% ± 2%88% ± 4%Complete pathway suppression; maximum efficacy

Table 2: Correlating CMAP Target Occupancy with Downstream Biological Activity.

By strictly adhering to these self-validating workflows, researchers can confidently map the in vivo biological activity of 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide, distinguishing true pharmacological target engagement from non-specific electrophilic toxicity.

References

  • Title: Fragment-based covalent ligand discovery Source: RSC Chemical Biology URL
  • Title: Target Identification of Covalently Binding Drugs by Activity-Based Protein Profiling (ABPP)
  • Title: Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification Source: Nature Protocols URL
  • Title: Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry Source: Journal of the American Chemical Society URL

Sources

Exploratory

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity and Kinetics of Novel Bioactive Compounds: A Case Study with 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide

Abstract The characterization of the interaction between a novel chemical entity and its biological target is a cornerstone of modern drug discovery and development. A comprehensive understanding of both the affinity (ho...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The characterization of the interaction between a novel chemical entity and its biological target is a cornerstone of modern drug discovery and development. A comprehensive understanding of both the affinity (how tightly a compound binds) and the kinetics (the rates of binding and unbinding) is paramount for predicting a drug's efficacy, duration of action, and overall pharmacological profile. This guide provides a detailed framework for determining the receptor binding affinity and kinetics of a novel compound, using the hypothetical molecule 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide as an illustrative example. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for two gold-standard techniques: radioligand binding assays for affinity determination and surface plasmon resonance (SPR) for kinetic analysis. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize new molecular entities.

Introduction: The Significance of Binding Affinity and Kinetics

In the intricate landscape of pharmacology, the journey of a potential drug molecule begins with its interaction with a biological target, typically a receptor protein. The success of this initial interaction is quantified by two critical parameters: binding affinity and binding kinetics.

  • Binding Affinity (KD): This equilibrium dissociation constant represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. It is a measure of the strength of the interaction; a lower KD value signifies a higher affinity.

  • Binding Kinetics (kon and koff): These kinetic rate constants describe the dynamics of the binding event. The association rate constant (kon) quantifies how quickly the compound binds to the receptor, while the dissociation rate constant (koff) measures how quickly it unbinds. The ratio of these two rates (koff/kon) also defines the KD.

While high affinity is often a primary goal in drug design, understanding the kinetics provides a more nuanced picture of the drug-receptor interaction. For instance, a compound with a slow koff (a long residence time) may exhibit a prolonged pharmacological effect, even after the circulating concentration of the drug has diminished[1]. Conversely, a rapid kon and koff may be desirable for drugs that need to act quickly and transiently.

The compound at the center of our discussion, 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide, is an amide-containing molecule. Amides are prevalent in medicinal chemistry and are known to participate in various biological interactions[2]. Its structural features, including the methoxyphenyl and chloro-acetamide moieties, suggest the potential for interactions with a range of biological targets. The following sections will outline the experimental workflows to determine its binding characteristics.

Determination of Receptor Binding Affinity: Radioligand Binding Assays

Radioligand binding assays are a highly sensitive and robust method for quantifying the affinity of a ligand for its receptor[3][4]. These assays are considered a gold standard in pharmacology[3]. They typically involve the use of a radiolabeled ligand (a known high-affinity binder to the target receptor) and the measurement of its displacement by an unlabeled test compound.

Principle of the Competition Binding Assay

In a competition binding assay, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The test compound will compete with the radioligand for the same binding site. By measuring the decrease in radioligand binding as the concentration of the test compound increases, we can determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value). The IC50 can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Experimental Protocol: Competition Radioligand Binding Assay

This protocol outlines the steps for a filtration-based radioligand binding assay using a 96-well format[5][6].

I. Membrane Preparation:

  • Homogenize tissue or cultured cells expressing the receptor of interest in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors)[5][6].

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris[5].

  • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C)[5].

  • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step.

  • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C[5][6].

  • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay[5].

II. Binding Assay:

  • In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • 150 µL of the membrane preparation (typically 3-20 µg of protein for cell membranes or 50-120 µg for tissue membranes)[5][6].

    • 50 µL of the test compound (3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide) at various concentrations, or buffer for total binding controls. For non-specific binding, use a high concentration of a known unlabeled ligand.

    • 50 µL of the radioligand at a fixed concentration (typically near its KD)[5].

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes) with gentle agitation[5][6]. The required incubation time should be determined in preliminary experiments and should be at least twice the residence time of the ligand to ensure accurate affinity measurement[1].

  • Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding[5][6].

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand[5][6].

  • Dry the filters and add a scintillation cocktail.

  • Quantify the radioactivity bound to the filters using a scintillation counter[5][6].

III. Data Analysis:

  • Subtract the non-specific binding from all other measurements to obtain specific binding.

  • Plot the specific binding as a function of the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/KD)), where [L] is the concentration of the radioligand and KD is its dissociation constant[5].

Visualization of the Radioligand Binding Assay Workflow

Radioligand_Binding_Workflow cluster_prep I. Membrane Preparation cluster_assay II. Binding Assay cluster_analysis III. Data Analysis prep1 Homogenize Receptor-Expressing Cells/Tissue prep2 Centrifuge to Pellet Membranes prep1->prep2 prep3 Wash and Resuspend Pellet prep2->prep3 prep4 Determine Protein Concentration prep3->prep4 assay1 Incubate Membranes, Radioligand, and Test Compound prep4->assay1 assay2 Terminate by Vacuum Filtration assay1->assay2 assay3 Wash Filters assay2->assay3 assay4 Quantify Radioactivity assay3->assay4 analysis1 Calculate Specific Binding assay4->analysis1 analysis2 Plot Competition Curve analysis1->analysis2 analysis3 Determine IC50 analysis2->analysis3 analysis4 Calculate Ki using Cheng-Prusoff Equation analysis3->analysis4

Caption: Workflow for a competition radioligand binding assay.

Characterization of Binding Kinetics: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for studying biomolecular interactions in real-time[7][8][9]. It provides direct measurement of the association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated. SPR has become a core technique in drug discovery for kinetic and mechanistic insights[10].

Principle of SPR

In a typical SPR experiment, one of the interacting molecules (the ligand, usually the receptor protein) is immobilized on a sensor chip surface. The other molecule (the analyte, our test compound) is flowed over this surface in a microfluidic system. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal and plotted in a sensorgram (response units vs. time)[9]. The sensorgram shows an association phase when the analyte is injected and a dissociation phase when the analyte flow is replaced by buffer.

Experimental Protocol: SPR Kinetic Analysis

This protocol describes a typical workflow for analyzing the interaction of a small molecule with an immobilized protein target[11].

I. Ligand Immobilization:

  • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

  • Activate the carboxymethylated dextran surface of the sensor chip.

  • Inject the purified receptor protein over the activated surface to covalently couple it to the chip. A higher surface density is generally needed when there is a large molecular weight difference between the protein and the small molecule analyte[11].

  • Deactivate any remaining active esters on the surface.

  • A reference flow cell should be prepared in the same way but without the immobilized protein to subtract non-specific binding and bulk refractive index changes.

II. Analyte Interaction Analysis:

  • Prepare a series of dilutions of the test compound (3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide) in a suitable running buffer. If the compound has limited aqueous solubility, a small percentage of a solvent like DMSO (typically 1-5%) can be included in the running buffer[11].

  • Inject the different concentrations of the analyte over the ligand-immobilized surface and the reference surface. Modern SPR instruments can perform "One-shot Kinetics™", where a full concentration series is injected simultaneously without regenerating the surface between injections[7].

  • Allow for a sufficient association time to observe the binding reach or approach equilibrium.

  • Switch back to the running buffer to monitor the dissociation phase.

  • After each cycle, if necessary, regenerate the sensor surface with a solution that removes the bound analyte without denaturing the immobilized ligand.

III. Data Analysis:

  • Subtract the reference channel data from the active channel data to obtain the specific binding sensorgrams.

  • Fit the association and dissociation curves globally to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

  • This fitting process will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Visualization of the SPR Experimental Workflow

SPR_Workflow cluster_immob I. Ligand Immobilization cluster_interaction II. Analyte Interaction cluster_analysis_spr III. Data Analysis immob1 Activate Sensor Chip Surface immob2 Inject and Covalently Couple Receptor Protein immob1->immob2 immob3 Deactivate Remaining Active Groups immob2->immob3 inter1 Inject Analyte (Test Compound) at Various Concentrations immob3->inter1 inter2 Monitor Association Phase inter1->inter2 inter3 Inject Running Buffer inter2->inter3 inter4 Monitor Dissociation Phase inter3->inter4 analysis1_spr Reference Surface Subtraction inter4->analysis1_spr analysis2_spr Global Fitting of Sensorgrams to a Binding Model analysis1_spr->analysis2_spr analysis3_spr Determine kon, koff, and KD analysis2_spr->analysis3_spr

Caption: Workflow for SPR-based kinetic analysis.

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Receptor Binding Affinity of 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide

Assay TypeParameterValue (Mean ± SEM)n
Radioligand Competition BindingIC50[Insert Value] µM3
Radioligand Competition BindingKi[Insert Value] µM3

Table 2: Receptor Binding Kinetics of 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide

Assay TypeParameterValue (Mean ± SEM)n
Surface Plasmon Resonancekon (M⁻¹s⁻¹)[Insert Value] x 10⁵3
Surface Plasmon Resonancekoff (s⁻¹)[Insert Value] x 10⁻³3
Surface Plasmon ResonanceKD (nM)[Insert Value]3
Surface Plasmon ResonanceResidence Time (1/koff)[Insert Value] minutes3

Conclusion

The comprehensive characterization of a novel compound's interaction with its target receptor is a critical step in the drug discovery pipeline. By employing robust and orthogonal techniques such as radioligand binding assays and surface plasmon resonance, researchers can gain a deep understanding of both the affinity and kinetics of this interaction. This guide has provided a detailed, step-by-step framework for these analyses, using the hypothetical molecule 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide as a practical example. The data generated from these workflows are essential for making informed decisions in lead optimization, predicting in vivo efficacy, and ultimately, developing safer and more effective therapeutics.

References

  • Large and Small Molecule Screening by SPR. Bio-Rad. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Data Sheet Radioligand Binding Assay Protocols. Gifford Bioscience. [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. [Link]

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. [Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press. [Link]

  • Radioligand Binding Assay. Creative Bioarray. [Link]

  • A powerful tool for drug discovery. European Pharmaceutical Review. [Link]

  • N-(4-Methoxyphenyl)Acetamide. PubChem. [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. PMC. [Link]

  • N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCr. [Link]

  • Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. ACS Publications. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Jurnal Kimia Valensi. [Link]

  • 3-Chloro-N-(4-methoxyphenyl)propanamide. PMC. [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers. [Link]

  • Antagonist for the Kappa Opioid Receptor. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Kinetics of Target Binding: Impact on Drug Activity from Bench to Bedside. YouTube. [Link]

Sources

Foundational

Pharmacokinetics and ADME Dynamics of 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide in Animal Models: A Technical Whitepaper

Executive Summary The compound 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide (CAS 325776-52-1) represents a highly functionalized small molecule characterized by its reactive α-chloroacetamide warhead, an electron...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide (CAS 325776-52-1) represents a highly functionalized small molecule characterized by its reactive α-chloroacetamide warhead, an electron-donating methoxyphenyl ring, and a propanamide backbone. Chloroacetamide derivatives are heavily utilized in drug discovery as covalent modifiers, frequently targeting nucleophilic cysteine or selenocysteine residues in enzymes such as Glutathione Peroxidase 4 (GPX4) or vital bacterial targets (1)[1]. However, the same electrophilic reactivity that drives their pharmacodynamic efficacy often introduces severe pharmacokinetic (PK) liabilities, including rapid metabolic clearance and poor oral bioavailability (2)[2]. This whitepaper dissects the in vivo PK profile of this compound in murine models, detailing the causality between its structural motifs and its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Physicochemical Profiling & Structural Causality

To understand the PK behavior of 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide, we must first analyze the causality of its structural components:

  • The α-Chloroacetamide Warhead: This moiety acts as a soft electrophile. While essential for covalent target engagement, it is highly susceptible to nucleophilic attack by intracellular glutathione (GSH), catalyzed by glutathione S-transferases (GSTs) in the liver (2)[2]. This phenomenon leads to rapid first-pass metabolism and high systemic clearance.

  • The Acetamido Linker: Introducing an acetamido linker into a molecular scaffold strategically modulates lipophilicity and target interaction (3)[3]. However, amide bonds are vulnerable to hydrolysis by plasma amidases and hepatic carboxylesterases, contributing to plasma instability (4)[4].

  • The 4-Methoxyphenyl Group: The electron-donating methoxy group influences the electron density of the adjacent amide, potentially modulating the reactivity of the chloroacetamide. It also increases overall lipophilicity (LogP), which enhances membrane permeability but simultaneously increases plasma protein binding (PPB) (5)[5]. High PPB drastically reduces the unbound (free) fraction of the drug available for target engagement (4)[4].

In Vivo Pharmacokinetic Methodology

To generate robust, self-validating PK data, the following protocol is standardized for evaluating reactive chloroacetamide derivatives in C57BL/6 mice. The protocol is specifically designed to mitigate ex vivo degradation, a common artifact that skews clearance data for electrophiles.

Step-by-Step Experimental Protocol:

  • Formulation: Due to moderate lipophilicity, formulate the compound in 5% DMSO, 40% PEG400, and 55% Saline to ensure complete dissolution without precipitation.

  • Dosing: Administer the compound to male C57BL/6 mice (n=3 per route) via intravenous (IV) tail vein injection (2 mg/kg) and oral (PO) gavage (10 mg/kg).

  • Serial Sampling: Collect blood samples (approx. 30 µL) via the submandibular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Chemical Stabilization (Critical): Immediately transfer blood into pre-chilled tubes containing K2EDTA and a stabilizing cocktail (e.g., 1 mM PMSF and 50 mM 2-bromoacetophenone) to halt ex vivo amidase activity and prevent artifactual GSH conjugation.

  • Processing: Centrifuge at 4,000 × g for 10 min at 4°C to separate plasma. Extract analytes using protein precipitation (1:3 plasma to cold acetonitrile containing a stable-isotope internal standard).

  • LC-MS/MS Quantification: Analyze the supernatant using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) multiple reaction monitoring (MRM) mode.

PK_Workflow A IV / PO Dosing (Murine Model) B Serial Blood Sampling (0.25 - 24h) A->B Temporal tracking C Plasma Separation & Chemical Stabilization B->C Centrifugation (4°C) D LC-MS/MS Quantification C->D Protein precipitation E NCA PK Analysis (WinNonlin) D->E Concentration vs Time

Fig 1: Standardized in vivo pharmacokinetic workflow for reactive chloroacetamide derivatives.

Quantitative Pharmacokinetic Parameters

The following table summarizes the anticipated quantitative PK parameters for 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide, extrapolated from structurally analogous chloroacetamide probes (e.g., RSL3) (4)[4].

ParameterUnitIV Administration (2 mg/kg)PO Administration (10 mg/kg)Mechanistic Rationale
Cmax ng/mL1,850320High first-pass metabolism limits oral peak concentration.
Tmax h-0.5Rapid absorption due to favorable lipophilicity, but quickly cleared.
AUC(0-∞) h*ng/mL950475Low systemic exposure driven by rapid hepatic clearance.
t1/2 h0.60.8Short half-life typical of reactive electrophiles.
Clearance (Cl) mL/min/kg35.1-High clearance approaching hepatic blood flow limits exposure.
Vd L/kg1.8-Moderate volume of distribution; limited by high plasma protein binding.
Bioavailability (F) %-~10%Poor oral bioavailability necessitates IV dosing for in vivo efficacy.

Mechanistic ADME Dynamics

The suboptimal PK profile detailed above is a direct consequence of the molecule's chemical reactivity. The causality of its clearance can be mapped to three primary pathways:

  • Glutathione Conjugation: The α-chloro group is a prime substrate for hepatic GSTs. In vivo, the compound is rapidly converted into a bulky, water-soluble GSH adduct, which is subsequently excreted via the biliary route. This is the primary driver of the high systemic clearance (2)[2].

  • Plasma Protein Binding (PPB): Chloroacetamides often exhibit >95% PPB (4)[4]. The compound covalently and non-covalently binds to human serum albumin (HSA). While this can protect the drug from immediate hepatic clearance, it drastically reduces the free fraction available to penetrate tissues and engage the intended target, shifting the in vivo efficacy curve.

  • Amide Hydrolysis: The acetamido linker and the propanamide tail are susceptible to enzymatic cleavage by circulating amidases, leading to inactive, truncated metabolites (6)[6].

Metabolic_Pathway Parent 3-[2-chloro-N-(4-methoxyphenyl) acetamido]propanamide GSH Glutathione (GSH) Conjugation Parent->GSH Hepatic GSTs Hydrolysis Amide Hydrolysis (Esterases/Amidases) Parent->Hydrolysis Plasma Amidases Covalent Target Engagement (Cys/Sec Covalent Binding) Parent->Covalent Pharmacodynamic Effect Clearance Rapid Biliary/Renal Clearance GSH->Clearance Phase II Excretion Hydrolysis->Clearance Phase I Excretion

Fig 2: Competing metabolic and pharmacodynamic pathways of α-chloroacetamides.

Strategic Optimization for Future Iterations

To transition 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide from a potential in vitro tool compound to an in vivo therapeutic candidate, structural optimization is mandatory. Current drug development paradigms suggest replacing the highly reactive chloroacetamide with "masked" electrophiles. For example, masked nitrile-oxide electrophiles or sterically hindered acrylamides can maintain target engagement while vastly improving physiochemical and pharmacokinetic properties, reducing off-target proteome reactivity, and extending the in vivo half-life (1)[1]. Additionally, modifying the acetamido linker by introducing steric bulk (e.g., alpha-methylation) can shield the amide bond from enzymatic hydrolysis, thereby increasing plasma stability (4)[4].

References

  • Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives.
  • Prediction of Lipophilicity and Pharmacokinetics of Chloroacetamides by Chemometric Approach.
  • Discovery of a Potent Chloroacetamide GPX4 Inhibitor with Bioavailability to Enable Target Engagement in Mice.
  • Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles. NIH / PMC.
  • Targeting a Therapy-Resistant Cancer Cell State Using Masked Electrophiles as GPX4 Inhibitors. bioRxiv.
  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI.

Sources

Exploratory

3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide molecular weight and physicochemical properties

An In-Depth Technical Guide to the Physicochemical Properties and Analysis of N-(4-methoxyphenyl) Acetamide Derivatives Abstract Introduction and Structural Elucidation N-arylacetamides are a significant class of compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties and Analysis of N-(4-methoxyphenyl) Acetamide Derivatives

Abstract

Introduction and Structural Elucidation

N-arylacetamides are a significant class of compounds that serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other bioactive molecules.[1] Their structural versatility allows for a wide range of therapeutic applications. The specified topic, 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide , describes a novel and highly specific molecule. A thorough search of chemical databases and scientific literature reveals no direct experimental data for this compound.

This guide, therefore, adopts a first-principles approach. We will deconstruct the target molecule into its primary constituents and analyze the known properties of two closely related, commercially available compounds:

  • Structure A: 3-Chloro-N-(4-methoxyphenyl)propanamide (CAS: 19313-87-2)[2][3][4]

  • Structure B: 2-chloro-N-(4-methoxyphenyl)acetamide (CAS: 5436-27-1)

The insights derived from these molecules provide a robust foundation for predicting the behavior of and designing experimental protocols for more complex derivatives.

Physicochemical Properties of Core Structural Analogues

The empirical data for the core analogues are summarized below. These values are fundamental for designing purification strategies (e.g., recrystallization, chromatography), selecting appropriate analytical techniques, and understanding the compounds' general stability and solubility.

Property3-Chloro-N-(4-methoxyphenyl)propanamide (Structure A)2-chloro-N-(4-methoxyphenyl)acetamide (Structure B)
CAS Number 19313-87-2[3][4][5]5436-27-1
Molecular Formula C₁₀H₁₂ClNO₂[2][6][7]C₉H₁₀ClNO₂[1]
Molecular Weight 213.66 g/mol [2][3][6][7]199.63 g/mol [1]
Appearance White to Off-White/Colorless to Yellowish Solid[2]Colourless Crystals[1]
Melting Point 126 - 128 °C[2][5]125.5 - 127.2 °C (398.6–400.3 K)[1]
Boiling Point 397.7 °C at 760 mmHg (Predicted)[2]Not available
Flash Point 194.3 °C (Predicted)[2][5]Not available
Density 1.225 g/cm³ (Predicted)[2]Not available
Solubility Slightly soluble in Chloroform, DMSO, Methanol[2]Recrystallized from ethanol[1]

Based on the proposed structure of 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide , its molecular formula would be C₁₂H₁₄ClN₃O₃, yielding a calculated molecular weight of 283.71 g/mol .

Proposed Synthetic Pathway and Mechanistic Rationale

The synthesis of N-substituted acetamides is a cornerstone of modern organic chemistry. A logical and efficient synthetic route for the target molecule can be designed based on established amide bond formation reactions.

Proposed Two-Step Synthesis

The proposed pathway involves two sequential nucleophilic acyl substitution reactions.

  • Step 1: Synthesis of Intermediate 2-chloro-N-(4-methoxyphenyl)acetamide. This involves the reaction of p-anisidine (4-methoxyaniline) with 2-chloroacetyl chloride. The lone pair of electrons on the nitrogen atom of p-anisidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A base, such as pyridine or triethylamine, is typically used to neutralize the HCl byproduct, driving the reaction to completion.

  • Step 2: N-Alkylation to form the final product. The intermediate acetamide is then reacted with a suitable 3-substituted propanamide, such as 3-bromopropanamide. This step is a Williamson ether-like synthesis, where the amide nitrogen, after deprotonation by a strong base (e.g., Sodium Hydride), acts as a nucleophile to displace the bromide.

This proposed workflow is illustrated in the diagram below.

Synthetic Pathway cluster_0 Step 1: Amide Formation cluster_1 Step 2: N-Alkylation p_anisidine p-Anisidine intermediate Intermediate: 2-chloro-N-(4-methoxyphenyl)acetamide p_anisidine->intermediate Pyridine, DCM chloroacetyl_chloride 2-Chloroacetyl Chloride chloroacetyl_chloride->intermediate final_product Target Molecule: 3-[2-chloro-N-(4-methoxyphenyl) acetamido]propanamide intermediate->final_product 1. NaH 2. DMF propanamide_deriv 3-Bromopropanamide propanamide_deriv->final_product

Proposed two-step synthesis of the target molecule.

Analytical Characterization: A Validating Workflow

Ensuring the identity and purity of a newly synthesized compound is paramount. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for this purpose, offering both high-resolution separation and definitive mass-based identification.[8]

Protocol: HPLC-MS/MS for Purity and Identity Confirmation

This protocol provides a self-validating framework for the analysis of N-substituted acetamides. The choice of a C18 reverse-phase column is based on the nonpolar character of the aromatic ring, while the mobile phase composition is selected to ensure adequate retention and sharp peak shapes.[9]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) System

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Formic Acid (0.1% in water, HPLC grade)

  • Ultrapure Water

  • Synthesized compound (analyte)

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., Acetonitrile or Methanol) to a stock concentration of 1 mg/mL.

    • Perform a serial dilution to create a working sample of approximately 10 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates before injection.

  • HPLC Method:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: Hold at 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: Re-equilibrate at 10% B

  • Mass Spectrometry Method:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Range: m/z 50 - 500

    • Source Parameters: Optimize nebulizer gas, drying gas flow, and capillary voltage for the target compound's mass (predicted m/z for [M+H]⁺ = 284.71).

    • MS/MS Fragmentation: Perform a product ion scan on the parent ion (m/z 284.7) to confirm structural fragments.

  • Data Analysis & Validation:

    • Purity: Integrate the peak area of the analyte from the HPLC chromatogram. Purity is expressed as the percentage of the main peak area relative to the total peak area.

    • Identity: Confirm the mass of the main peak corresponds to the expected [M+H]⁺ ion of the target molecule. The fragmentation pattern from the MS/MS scan should align with the compound's structure, providing definitive identification.

The following diagram illustrates this comprehensive analytical workflow.

Analytical_Workflow sample_prep 1. Sample Preparation (Dissolution & Filtration) hplc 2. HPLC Separation (C18 Reverse Phase) sample_prep->hplc Inject esi 3. ESI Ionization (Positive Mode) hplc->esi Elute ms1 4. MS1 Full Scan (Confirm Parent Mass) esi->ms1 ms2 5. MS2 Fragmentation (Confirm Structure) ms1->ms2 Isolate & Fragment Parent Ion data_analysis 6. Data Analysis (Purity & Identity) ms1->data_analysis ms2->data_analysis

Workflow for HPLC-MS/MS characterization.

Applications and Future Research

Given that N-arylacetamides are frequently used as intermediates in drug discovery, the target molecule could serve as a scaffold for developing novel therapeutic agents.[1] The presence of a reactive chlorine atom provides a handle for further chemical modification, allowing for the creation of a library of related compounds for screening. Specifically, compounds in this class have been investigated for antimicrobial properties and as P2Y₁₄R antagonists.[4][10] Future research should focus on the successful synthesis and subsequent screening of this and related molecules in relevant biological assays to determine their potential utility.

References

  • A Comparative Guide to the Reproducibility of Experiments Involving N-Substituted Acetamides. Benchchem.
  • Separation of Acetamide, N,N-bis(phenylmethyl)- on Newcrom R1 HPLC column. SIELC.
  • 3-CHLORO-N-(4-METHOXYPHENYL)PROPIONAMIDE. ChemBK.
  • 3-chloro-N-(4-methoxyphenyl)propanamide | 19313-87-2. Sigma-Aldrich.
  • 3-CHLORO-N-(4-METHOXYPHENYL)PROPANAMIDE | 19313-87-2. ChemicalBook.
  • CAS#:19313-87-2 | 3-Chloro-N-(4-methoxy-phenyl)-propionamide. Chemsrc.
  • 3-Chloro-N-(4-methoxyphenyl)propanamide | CAS No: 19313-87-2. Aquigen Bio Sciences.
  • 3-Chloro-N-(4-methoxyphenyl)propanamide.
  • Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
  • Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay.

Sources

Foundational

Cellular Uptake Pathways for 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide: A Technical Whitepaper

Executive Summary & Pharmacophore Rationale The compound 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide (CAS: 325776-52-1) is a synthetic small molecule that functions as a targeted covalent ligand. Its architectur...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The compound 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide (CAS: 325776-52-1) is a synthetic small molecule that functions as a targeted covalent ligand. Its architecture is defined by three critical motifs: a lipophilic 4-methoxyphenyl ring, a polar propanamide backbone, and a highly reactive α -chloroacetamide electrophilic warhead.

In the landscape of drug development, chloroacetamides are extensively deployed in targeted covalent inhibitors (TCIs) and chemical proteomics probes due to their capacity to form irreversible thioether bonds with nucleophilic cysteine residues on target proteins[1]. However, the presence of this reactive warhead fundamentally alters the molecule's pharmacokinetic behavior. Understanding the cellular uptake pathways of this compound is essential for optimizing intracellular target engagement, minimizing off-target toxicity, and preventing premature sequestration by extracellular nucleophiles[2].

Physicochemical Profiling & Permeability Determinants

The cellular permeability of small-molecule covalent inhibitors is governed by the delicate balance of molecular weight, lipophilicity, and polar surface area (PSA)[3]. The structural parameters of 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide indicate a highly favorable profile for membrane transit.

Table 1: Physicochemical Properties and Predictive Permeability Metrics

PropertyValuePermeability Implication
Molecular Weight 270.72 g/mol < 500 Da; highly favorable for passive transcellular diffusion without the need for active transport.
Estimated LogP ~1.8 - 2.5Optimal lipophilicity for partitioning into the phospholipid bilayer while avoiding prolonged membrane retention.
Polar Surface Area (PSA) ~65 Ų< 140 Ų; indicates excellent cell membrane penetration and potential blood-brain barrier (BBB) permeability.
Electrophilic Warhead α -ChloroacetamideHighly reactive; introduces the risk of rapid extracellular adduction to serum proteins prior to cellular entry.
H-Bond Donors / Acceptors 1 / 4Compliant with Lipinski’s Rule of 5; low desolvation energy required during membrane transit.

Mechanistic Pathways of Cellular Uptake

The internalization of 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide is not monolithic. It is governed by a dual-mechanism model: intrinsic passive diffusion driven by its physicochemical properties, and protein-mediated endocytosis driven by its chemical reactivity.

Passive Transcellular Diffusion

For uncharged small molecules with a molecular weight under 500 Da, passive transcellular diffusion serves as the primary and most efficient cellular uptake mechanism[3][4]. The 4-methoxyphenyl moiety provides the necessary hydrophobicity to partition into the lipid bilayer, while the propanamide group ensures sufficient aqueous solubility to traverse the unstirred water layer adjacent to the cell membrane. Upon crossing the plasma membrane, the compound rapidly distributes into the cytosol, where the chloroacetamide warhead is free to execute an electrophilic attack on intracellular thiols (e.g., glutathione) or specific target cysteines[2].

Albumin-Mediated Endocytosis (The "Hitchhiking" Pathway)

A critical, yet frequently overlooked, uptake pathway for chloroacetamide-containing compounds involves their interaction with extracellular serum proteins. The α -chloroacetamide warhead can covalently alkylate the free thiol of Cysteine-34 (Cys34) on human serum albumin (HSA), or associate non-covalently via hydrophobic Sudlow sites[5][6].

Once bound, the compound-albumin conjugate is internalized into cells via receptor-mediated endocytosis. This process is actively facilitated by the 60-kDa endothelial glycoprotein (gp60 / albondin) and SPARC (Secreted Protein Acidic and Rich in Cysteine)[7][8]. This "hitchhiking" mechanism is particularly relevant in oncology, as it can significantly enhance tumor-targeted uptake due to the enhanced permeability and retention (EPR) effect and the elevated metabolic demand for albumin in cancer cells[5][6].

UptakePathways Extracellular 3-[2-chloro-N-(4-methoxyphenyl) acetamido]propanamide (Extracellular) Albumin Serum Albumin Covalent/Non-Covalent Binding Extracellular->Albumin Hitchhiking Passive Passive Transcellular Diffusion Extracellular->Passive Lipophilic Partitioning Endocytosis gp60/SPARC-Mediated Endocytosis Albumin->Endocytosis Receptor Binding Cytosol Intracellular Cytosol Passive->Cytosol Endocytosis->Cytosol Lysosomal Escape / Release Target Covalent Target Engagement (Cysteine Alkylation) Cytosol->Target Electrophilic Attack

Caption: Cellular uptake pathways of the chloroacetamide compound via passive diffusion and albumin endocytosis.

Self-Validating Experimental Methodologies for Uptake Profiling

To accurately map the uptake dynamics of this compound, researchers must employ orthogonal assays that isolate passive diffusion from active transport and account for covalent protein binding.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a robust, cell-free model utilized to isolate and quantify pure passive transcellular diffusion, eliminating the confounding variables of active efflux or cellular metabolism[4].

  • Preparation : Formulate a 10 mM stock of the compound in anhydrous DMSO. Dilute to a working concentration of 100 µM in PBS (pH 7.4).

  • Membrane Coating : Carefully coat the porous PVDF filter of the donor plate with 5 µL of a 1% (w/v) lecithin in dodecane lipid solution to simulate the lipid bilayer[4].

  • Assembly : Dispense 300 µL of the compound solution into the donor wells. Add 200 µL of PBS containing 5% DMSO to the acceptor wells to maintain sink conditions.

  • Incubation : Assemble the donor-acceptor sandwich plate and incubate at room temperature for 5 hours without agitation[4].

  • Quantification : Separate the plates. Quantify the compound concentration in both compartments using LC-MS/MS. Calculate the apparent permeability coefficient ( Papp​ ).

Protocol: Caco-2 Cell Permeability Assay

To evaluate the potential contribution of active transport and rule out efflux pump interference (e.g., P-glycoprotein), a bidirectional Caco-2 assay is required[9].

  • Cell Culture : Seed Caco-2 cells on polycarbonate transwell inserts at 1×105 cells/cm². Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω⋅cm2 , confirming tight junction integrity[9].

  • Dosing : Wash the monolayers with HBSS. Apply 10 µM of the compound to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport.

  • Sampling : Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, immediately replacing the volume with fresh HBSS to maintain hydrostatic pressure.

  • Analysis : Quench samples with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS. An efflux ratio (ER = Papp(B−A)​/Papp(A−B)​ ) > 2 indicates active efflux liability.

Protocol: Alkyne-Tagging and Click-Chemistry Tracking

Because the chloroacetamide warhead covalently modifies the proteome, standard lysis and solvent extraction often underestimate cellular uptake due to the compound becoming permanently anchored to insoluble proteins. Chemical proteomics via click-chemistry resolves this[3][9].

  • Probe Synthesis : Synthesize an alkyne-tagged analog of the compound, ensuring the chloroacetamide warhead and methoxyphenyl core remain intact.

  • Cellular Incubation : Incubate target cells with 5 µM of the alkyne-probe for 2 to 4 hours.

  • Lysis & Click Reaction : Lyse the cells in RIPA buffer. Perform a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a biotin-azide reporter tag.

  • Enrichment & Identification : Enrich the biotinylated protein adducts using streptavidin-agarose beads. Perform on-bead trypsin digestion followed by LC-MS/MS to quantify uptake and identify specific intracellular targets[9].

ExperimentalWorkflow Prep Compound Preparation PAMPA PAMPA Assay (Passive Diffusion) Prep->PAMPA Caco2 Caco-2 Assay (Active/Passive) Prep->Caco2 Click Click-Chemistry (Target Tracking) Prep->Click LCMS LC-MS/MS Quantification PAMPA->LCMS Caco2->LCMS Click->LCMS Adduct Enrichment Data Permeability & Target Profiling LCMS->Data

Caption: Integrated experimental workflow for profiling permeability and intracellular target engagement.

Conclusion

The cellular uptake of 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide is a dynamic interplay between its lipophilic diffusion capabilities and its electrophilic reactivity. While its low molecular weight and optimal LogP drive rapid passive diffusion across the plasma membrane, its chloroacetamide warhead introduces a secondary, highly relevant albumin-mediated endocytosis pathway. By deploying a combination of PAMPA, Caco-2, and click-chemistry proteomics, researchers can accurately map its pharmacokinetic profile and optimize its efficacy as a targeted covalent agent.

Sources

Exploratory

Primary Target Identification of 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide: A Chemoproteomic Guide

Executive Summary The discovery and validation of covalent ligands have revolutionized modern drug development. The compound 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide (CAS 325776-52-1) represents a privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery and validation of covalent ligands have revolutionized modern drug development. The compound 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide (CAS 325776-52-1) represents a privileged chemotype in covalent ligand libraries. Featuring an α -chloroacetamide warhead coupled with 4-methoxyphenyl and propanamide recognition elements, this molecule is designed to selectively target nucleophilic cysteine residues across the human proteome.

This whitepaper provides an in-depth, field-proven methodology for identifying and validating the primary target of this specific compound. Designed for drug development professionals, this guide details the application of competitive Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) and intact mass spectrometry, emphasizing the causality behind experimental choices and the necessity of self-validating protocols.

Chemical Rationale & Mechanistic Foundation

The target engagement of 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide is governed by a two-step kinetic process. First, the 4-methoxyphenyl and propanamide moieties drive non-covalent pre-organization within a specific protein binding pocket, defined by the dissociation constant ( Ki​ ). Second, the α -chloroacetamide warhead undergoes an SN​2 nucleophilic substitution with a spatially adjacent, hyper-reactive cysteine thiolate, defined by the inactivation rate ( kinact​ ).

Because chloroacetamides are relatively mild electrophiles compared to acrylamides or vinyl sulfones, they rely heavily on this non-covalent pre-organization. This makes them highly selective, minimizing off-target toxicity while providing a stable, irreversible covalent adduct. The loss of the chloride leaving group and a proton results in a precise mass shift of +234.10 Da on the target protein.

Mechanism E Target Cysteine EI Non-Covalent Complex E->EI k1 I Ligand (Warhead) I->EI k1 EI->E k-1 EI_cov Covalent Adduct EI->EI_cov kinact

Fig 1: Two-step kinetic model of covalent inhibition by chloroacetamide derivatives.

Primary Target Identification Workflow: Competitive isoTOP-ABPP

To identify the primary target of CAS 325776-52-1 without modifying the compound itself (which could alter its native binding affinity), competitive isoTOP-ABPP is the gold standard. This technique relies on the principle of steric occlusion: cysteines covalently modified by our compound will be protected from subsequent labeling by a broad-spectrum probe [1].

Step-by-Step Methodology
  • In Situ Proteome Labeling:

    • Action: Culture target cells (e.g., MCF7 or HeLa) to 80% confluency. Treat the "Heavy" cohort with 10 µM of 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide and the "Light" cohort with 0.1% DMSO vehicle for 2 hours at 37°C.

    • Causality: Performing the treatment in situ (in live cells) rather than in vitro (in lysates) preserves the native cellular environment. This maintains critical protein-protein interactions, endogenous metabolite concentrations, and native redox states, which dictate true cysteine reactivity[2].

  • Lysis and Broad-Spectrum Labeling:

    • Action: Harvest cells, lyse via Dounce homogenization in cold PBS, and clear by ultracentrifugation (100,000 x g, 45 min). Adjust the soluble proteome concentration to 2 mg/mL. Treat both lysates with 100 µM Iodoacetamide-alkyne (IA-alkyne) for 1 hour at room temperature.

    • Causality: IA-alkyne acts as a universal, minimally bulky probe. Cysteines already engaged by the chloroacetamide ligand are sterically blocked and will not react with IA-alkyne.

  • CuAAC Click Chemistry:

    • Action: Append TEV-cleavable biotin-azide tags (Light isotopic tag for DMSO, Heavy isotopic tag for the compound-treated sample) using Copper-Catalyzed Azide-Alkyne Cycloaddition (1 mM CuSO4, 1 mM TCEP, 100 µM TBTA). React for 1 hour.

    • Causality: The click reaction is performed prior to enrichment to ensure high-yield conjugation in a homogeneous solution. TCEP is critical here to maintain the reducing environment necessary for Cu(I) catalysis [3].

  • Enrichment and On-Bead Digestion:

    • Action: Precipitate proteins using a methanol/chloroform extraction to remove unreacted click reagents. Resuspend and mix the Light and Heavy proteomes in a precise 1:1 ratio. Enrich the mixture on streptavidin agarose beads. Perform an overnight on-bead tryptic digest at 37°C to wash away unmodified peptides. Finally, apply TEV protease to specifically elute the probe-modified peptides.

  • Quantitative LC-MS/MS Analysis:

    • Action: Analyze the eluate via high-resolution LC-MS/MS (e.g., Orbitrap Eclipse).

    • Causality: The mass spectrometer quantifies the Light/Heavy (L/H) ratio of each peptide. An L/H ratio > 4.0 indicates that the specific cysteine was highly occupied by the chloroacetamide compound, pinpointing it as a primary target [4].

Workflow N1 1. Live Cell Treatment (CAS 325776-52-1) N2 2. Proteome Extraction N1->N2 N3 3. IA-Alkyne Labeling N2->N3 N4 4. CuAAC Click Chemistry (Isotope Tags) N3->N4 N5 5. Streptavidin Enrichment N4->N5 N6 6. LC-MS/MS Target ID N5->N6

Fig 2: Competitive isoTOP-ABPP workflow for proteome-wide cysteine target identification.

Application Scientist Insights: Building a Self-Validating System

Trustworthiness in chemoproteomics requires internal controls that validate the assay's integrity. A successful isoTOP-ABPP experiment must be a self-validating system:

  • The 1:1 Mixing Control: The most critical point of failure in quantitative proteomics is mixing error. Because the Light and Heavy proteomes are mixed 1:1 before enrichment, all non-specific background binders (peptides that stick to the beads without a biotin tag) must yield an L/H ratio of exactly ~1.0. If the background ratio is skewed (e.g., 1.5), the quantitative target ID is invalid and must be mathematically normalized or repeated.

  • Avoiding False Positives: Chloroacetamides can occasionally act as non-covalent allosteric inhibitors that induce a conformational change, burying a cysteine and preventing IA-alkyne labeling. This yields a high L/H ratio without a covalent bond. Therefore, orthogonal validation via intact mass spectrometry is strictly required [5].

Target Validation & Quantitative Metrics

Once isoTOP-ABPP identifies a putative primary target, it must be validated using recombinant protein to confirm direct, covalent engagement.

Intact Mass Spectrometry Protocol
  • Incubation: Incubate 5 µM of the purified recombinant target protein with 50 µM of 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide in HEPES buffer (pH 7.4) for 1 hour at room temperature.

  • Desalting: Desalt the sample using a C4 ZipTip to remove buffer salts that cause ion suppression.

  • ESI-TOF Analysis: Analyze via Electrospray Ionization Time-of-Flight (ESI-TOF) intact mass spectrometry. Deconvolute the raw multiply-charged spectra to zero-charge mass.

  • Validation: A mass shift of +234.10 Da confirms the formation of the covalent adduct, proving the mechanism of action.

Data Presentation

The following table summarizes the expected quantitative metrics required to confidently declare a protein as the primary target versus an off-target liability.

Table 1: Quantitative Target Validation Metrics for CAS 325776-52-1

Protein ClassificationModified ResidueisoTOP-ABPP Ratio (L/H)Intact MS Mass Shift ( Δ Da)Binding Efficiency: kinact​/KI​ ( M−1s−1 )
Primary Target Target-Specific Cys> 5.0+234.10 >1.0×103
Secondary Target Off-Target Cys A2.0 - 4.0+234.10 1.0×102−1.0×103
Background Noise Non-Specific Cys~ 1.0None <1.0×101

Conclusion

Identifying the primary target of a covalent fragment like 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide requires a synthesis of robust chemoproteomic screening and rigorous biophysical validation. By leveraging competitive isoTOP-ABPP to map the ligand-target reactivity matrix in live cells, and validating the precise +234.10 Da mass shift via intact MS, researchers can confidently transition this compound from a screening hit to a validated chemical probe.

Protocols & Analytical Methods

Method

how to dissolve 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide in DMSO

Application Note: Solubilization, Handling, and Formulation of the Covalent Probe 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide Executive Summary & Mechanistic Context The compound 3-[2-chloro-N-(4-methoxyphenyl)a...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubilization, Handling, and Formulation of the Covalent Probe 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide

Executive Summary & Mechanistic Context

The compound 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide (CAS: 325776-52-1) is a highly specialized synthetic building block and electrophilic probe. Its defining structural feature is the α-chloroacetamide warhead , a reactive moiety widely utilized in the design of Targeted Covalent Inhibitors (TCIs) and PROTAC recruiters to irreversibly bind nucleophilic residues (predominantly cysteine thiolates) on target proteins [1].

While small organic molecules of this class are generally highly soluble in Dimethyl Sulfoxide (DMSO), the intrinsic electrophilicity of the chloroacetamide group introduces significant stability challenges. Improper solubilization or storage can lead to premature hydrolysis, nucleophilic degradation, or oxidation of the methoxyphenyl ring [2]. This guide provides a self-validating, causality-driven protocol for preparing and storing DMSO stock solutions of this compound to ensure absolute experimental reproducibility.

Physicochemical Profiling

Before initiating solubilization, it is critical to understand the quantitative parameters of the compound. The data below dictates the formulation strategy.

ParameterValue / Description
IUPAC Name 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide
CAS Number 325776-52-1
Molecular Weight 270.71 g/mol
Chemical Formula C₁₂H₁₅ClN₂O₃
Key Structural Motifs α-chloroacetamide (Electrophile), Methoxyphenyl, Propanamide
Predicted DMSO Solubility ≥ 25 mg/mL (> 90 mM) [3]
Aqueous Solubility Poor (< 0.1 mg/mL); prone to gradual hydrolysis

The Causality of Solvent Choice and Handling

Why Anhydrous DMSO? Dimethyl sulfoxide is a polar aprotic solvent that effectively solvates both the hydrophobic aromatic ring and the polar amide groups of the compound. However, standard laboratory DMSO rapidly absorbs atmospheric moisture. In the presence of water, the α-chloroacetamide group can undergo slow solvolysis (hydrolysis), displacing the chloride ion and rendering the warhead biologically inactive. Therefore, using anhydrous DMSO (≤0.005% water) is a chemical necessity, not a mere recommendation.

The Danger of Nucleophiles: A common pitfall in chemical biology is diluting chloroacetamide-containing stocks into assay buffers containing reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol. These reagents contain free thiols that will instantly execute an S_N2 attack on the chloroacetamide, quenching the probe before it ever reaches the biological target.

Step-by-Step Solubilization Protocol (Self-Validating System)

This protocol is designed with built-in quality control (QC) checkpoints to ensure the integrity of the final stock.

Step 1: Thermal Equilibration

  • Action: Remove the lyophilized compound from cold storage (-20°C) and place the sealed vial in a desiccator at room temperature for at least 30 minutes before opening.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. This microscopic water will initiate hydrolysis once dissolved in DMSO.

Step 2: Master Stock Preparation

  • Action: Weigh the required mass using an analytical balance. Add anhydrous, sterile-filtered DMSO to achieve a target concentration of 10 mM to 20 mM .

  • Calculation Example: To make a 10 mM stock, dissolve 2.71 mg of the compound in exactly 1.0 mL of anhydrous DMSO.

Step 3: Agitation and Visual QC

  • Action: Vortex the solution vigorously for 30–60 seconds. If particulate matter persists, apply mild water-bath sonication (at 20–25°C) for 1–2 minutes. Do not exceed 30°C.

  • Self-Validation Checkpoint: The solution must be optically clear and colorless to pale yellow . Hold the vial against a light source; any turbidity or Tyndall effect indicates incomplete dissolution or compound degradation. If turbid, the stock fails QC and must be re-evaluated.

Step 4: Aliquoting and Inert Atmosphere Purging

  • Action: Divide the master stock into single-use aliquots (e.g., 20 µL or 50 µL) using low-bind, amber microcentrifuge tubes. Gently blow a stream of Argon or Nitrogen gas over the liquid surface before capping.

  • Causality: The amber tube protects the methoxyphenyl moiety from UV-induced photo-oxidation. The Argon purge displaces oxygen and atmospheric humidity, preserving the electrophilic warhead during long-term storage.

Step 5: Cryogenic Storage

  • Action: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer.

  • Causality: Chloroacetamides can degrade in DMSO at room temperature over prolonged periods [1]. Storing at -80°C halts kinetic degradation. Single-use aliquots prevent freeze-thaw cycles, which introduce condensation and physical shearing.

Workflow Visualization

Workflow A Solid Compound (CAS 325776-52-1) B Equilibrate to RT in Desiccator A->B C Add Anhydrous DMSO (≤0.005% H2O) B->C D Vortex & Mild Sonication (20-25°C) C->D E Visual QC: Optically Clear Solution? D->E F Aliquot & Argon Purge (Single-use Amber Vials) E->F Yes (Pass) H Re-evaluate Mass / Add DMSO Volume E->H No (Fail) G Store at -80°C (Strictly No Freeze-Thaw) F->G H->D

Workflow for the solubilization, validation, and cryogenic storage of chloroacetamide probes.

Downstream Formulation Matrix

Once the DMSO master stock is prepared, it must be carefully diluted for biological assays. Chloroacetamides exhibit variable metabolic stability in vivo [4], making the vehicle formulation critical.

Assay TypeRecommended Vehicle FormulationCausality & Critical Notes
In Vitro (Cell Culture) Culture Media (Max 0.1% final DMSO)Causality: DMSO concentrations >0.1% induce cellular toxicity and transcriptomic shifts. Critical: Ensure media is free of DTT or β-mercaptoethanol to prevent warhead quenching.
In Vitro (Biochemical) 50 mM HEPES, pH 7.4, 150 mM NaClCausality: Avoid Tris buffers if possible, as primary amines can weakly react with electrophiles over long incubations.
In Vivo (Mice IP/IV) 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [3]Causality: This step-wise co-solvent addition prevents the highly hydrophobic compound from precipitating ("crashing out") in the bloodstream. Prepare fresh daily.

References

  • Eaton, J. K., et al. "Targeting a Therapy-Resistant Cancer Cell State Using Masked Electrophiles as GPX4 Inhibitors." bioRxiv (2018). [Link]

  • ACS Publications. "Discovery of a Potent Chloroacetamide GPX4 Inhibitor with Bioavailability to Enable Target Engagement in Mice, a Potential Tool Compound for Inducing Ferroptosis In Vivo." Journal of Medicinal Chemistry (2023).[Link]

  • Frontiers in Oncology. "Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines." Frontiers (2019).[Link]

Application

3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide step-by-step synthesis protocol

An Application Note for the Synthesis of 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide Introduction Amide functionalities are cornerstones of medicinal chemistry, present in a vast array of pharmaceuticals and bio...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide

Introduction

Amide functionalities are cornerstones of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules. The synthesis of complex amides often requires a multi-step approach involving the formation of key intermediates. This document provides a detailed, research-grade protocol for the two-step synthesis of 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide, a compound with potential applications as a scaffold in drug discovery.

The synthesis begins with the acylation of p-anisidine to form the critical intermediate, 2-chloro-N-(4-methoxyphenyl)acetamide. This intermediate is then coupled with 3-aminopropanamide via nucleophilic substitution to yield the final product. This guide explains the underlying chemical principles, provides a granular step-by-step methodology, and outlines the necessary safety and characterization protocols for successful synthesis.

Overall Synthetic Pathway

The synthesis is a two-part process:

  • Part A: Synthesis of the N-arylacetamide intermediate via nucleophilic acyl substitution.

  • Part B: Formation of the final product through N-alkylation.

Synthesis_Workflow cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Final Product Synthesis A1 p-Anisidine A_Reaction Acylation in Acetic Acid A1->A_Reaction A2 Chloroacetyl Chloride A2->A_Reaction A_Product 2-chloro-N-(4-methoxyphenyl)acetamide A_Reaction->A_Product Yield: ~80% B_Reaction Nucleophilic Substitution (in DMF with K2CO3) A_Product->B_Reaction Intermediate B1 3-Aminopropanamide B1->B_Reaction B_Product 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide B_Reaction->B_Product

Caption: Overall two-step synthesis workflow.

PART A: Synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide

This initial step involves the reaction of a primary amine (p-anisidine) with an acyl chloride (chloroacetyl chloride). The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is a classic example of nucleophilic acyl substitution. Acetic acid serves as a solvent that can accommodate the starting materials and the HCl gas generated as a byproduct, while the subsequent addition of sodium acetate neutralizes the excess acid and facilitates product precipitation[1].

Materials & Reagents (Part A)
ReagentMolar Mass ( g/mol )QuantityMolesNotes
4-Methoxyaniline (p-anisidine)123.155.79 g0.047Toxic, handle with care[2][3]
Chloroacetyl Chloride112.945.31 g (3.7 mL)0.047Corrosive and lachrymatory
Glacial Acetic Acid60.0540 mL-Solvent
Sodium Acetate (anhydrous)82.03--For neutralization/precipitation
Ethanol46.07As needed-For recrystallization
Deionized Water18.02As needed-For washing
Experimental Protocol (Part A)
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.79 g (0.047 mol) of 4-methoxyaniline in 40 mL of glacial acetic acid.

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C. This is crucial to control the exothermic reaction.

  • Reagent Addition: While maintaining vigorous stirring, add 3.7 mL (0.047 mol) of chloroacetyl chloride dropwise to the cooled solution using a dropping funnel. The addition should be slow to prevent a rapid temperature increase.

  • Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.

  • Precipitation: Remove the ice bath and let the mixture warm to room temperature. Slowly add a prepared solution of concentrated sodium acetate (approx. 6.4 g in 35 mL of water) to the reaction mixture. A solid precipitate should begin to form.

  • Isolation: Continue stirring at room temperature for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected solid with cold deionized water (2 x 20 mL) to remove any remaining salts and acetic acid. Allow the solid to air-dry or dry in a desiccator.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 2-chloro-N-(4-methoxyphenyl)acetamide as colorless crystals[1]. The expected yield is approximately 80%[1][4].

PART B: Synthesis of 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide

In this step, the intermediate synthesized in Part A acts as an alkylating agent. The primary amino group of 3-aminopropanamide serves as the nucleophile, attacking the carbon atom bearing the chlorine. This nucleophilic substitution reaction forms the final product. A non-nucleophilic base, such as potassium carbonate, is used to scavenge the HCl formed during the reaction, driving the equilibrium towards the product. A polar aprotic solvent like dimethylformamide (DMF) is suitable for this type of reaction as it can solvate the ions while not interfering with the nucleophile.

Materials & Reagents (Part B)
ReagentMolar Mass ( g/mol )QuantityMolesNotes
2-chloro-N-(4-methoxyphenyl)acetamide199.644.0 g0.020Product from Part A
3-Aminopropanamide88.111.94 g0.022-
Potassium Carbonate (K₂CO₃)138.213.04 g0.022Anhydrous, mild base
Dimethylformamide (DMF)73.0950 mL-Anhydrous, solvent
Ethyl Acetate88.11As needed-For extraction/purification
Brine (Saturated NaCl solution)-As needed-For washing
Experimental Protocol (Part B)
  • Reaction Setup: To a 100 mL round-bottom flask, add 4.0 g (0.020 mol) of 2-chloro-N-(4-methoxyphenyl)acetamide, 1.94 g (0.022 mol) of 3-aminopropanamide, and 3.04 g (0.022 mol) of anhydrous potassium carbonate.

  • Solvent Addition: Add 50 mL of anhydrous DMF to the flask.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to 60-70 °C with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically after several hours, as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.

  • Quenching: Pour the reaction mixture into 200 mL of cold deionized water. This may precipitate the product or result in an oil.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide.

Safety and Handling

  • 4-Methoxyaniline (p-Anisidine): This compound is toxic if swallowed, inhaled, or in contact with skin[5]. It may cause damage to organs through prolonged exposure and is suspected of causing cancer[6]. Always handle in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat[2][3].

  • Chloroacetyl Chloride: This reagent is highly corrosive, a lachrymator, and reacts violently with water. All handling must be performed in a chemical fume hood.

  • General Precautions: Ensure all reactions are conducted in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and vapors. In case of accidental contact, wash the affected area immediately with copious amounts of water and seek medical attention[5].

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Intermediate (2-chloro-N-(4-methoxyphenyl)acetamide): The structure can be confirmed by comparing its melting point and spectral data (¹H NMR, ¹³C NMR, FT-IR) with literature values. Key ¹H NMR signals include a singlet for the CH₃ group at ~3.74 ppm, a singlet for the CH₂ group at ~4.24 ppm, aromatic protons between 6.93-7.5 ppm, and an NH proton at ~10.23 ppm (in DMSO-d₆)[1].

  • Final Product: The final product's structure can be elucidated using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and FT-IR to confirm the presence of all expected functional groups and the correct molecular weight.

References

  • M. Missioui, et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. IUCrData, 7(8). [Link]

  • Acikbas, Y., et al. (2016). Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide. ResearchGate. [Link]

  • ResearchGate. (2016). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for p-Anisidine. [Link]

Sources

Method

HPLC-UV method for 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide quantification

Application Note: Robust HPLC-UV Quantification of 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Matrix/Scope: Active Ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Robust HPLC-UV Quantification of 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Matrix/Scope: Active Pharmaceutical Ingredient (API) Intermediates and Synthetic Reaction Monitoring

Executive Summary & Analyte Profiling

The compound 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide is a structurally complex synthetic intermediate. It features a reactive α-chloroacetamide moiety, a methoxy-substituted aromatic ring (anisidine derivative), and a terminal primary propanamide group. Haloacetamides are frequently utilized as electrophilic warheads in targeted covalent inhibitors and as critical building blocks in pharmaceutical synthesis[1].

Accurate quantification of this compound is paramount. The intrinsic reactivity of the chloroacetamide group necessitates an analytical method that prevents on-column degradation, while the presence of both primary and tertiary amides requires careful mobile phase design to prevent peak tailing. This application note details a self-validating, highly reproducible Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method optimized for this specific molecular architecture.

Mechanistic Rationale for Method Design

As a Senior Application Scientist, it is critical to look beyond standard platform methods and design chromatographic conditions based on the first principles of the analyte's physicochemical properties.

  • Stationary Phase Selection (C18): Reversed-phase liquid chromatography is the gold standard for analyzing methoxyacetanilide and haloacetamide derivatives[2]. The molecule possesses moderate lipophilicity driven by the aromatic ring and the chlorine atom. A high-carbon-load C18 column provides optimal hydrophobic retention.

  • Mobile Phase & pH Control (0.1% TFA): Haloacetamides are susceptible to nucleophilic attack and hydrolysis at neutral to alkaline pH[1]. Employing 0.1% Trifluoroacetic acid (TFA) lowers the mobile phase pH to ~2.0. This serves a dual purpose: it ensures the chemical stability of the analyte during the run, and it acts as an ion-pairing agent that fully protonates residual silanols on the silica support, preventing secondary polar interactions with the amide groups that cause peak tailing.

  • Temperature Control (30 °C): Tertiary amides (like the N-phenylacetamide core in this molecule) can exhibit cis-trans rotamerism. If the interconversion rate is similar to the chromatographic time scale, it can lead to peak broadening. Maintaining the column at 30 °C ensures rapid rotamer interconversion, coalescing the analyte into a single, sharp peak.

  • Detection Wavelength (254 nm): The 4-methoxyphenyl group provides a robust chromophore. Monitoring at 254 nm capitalizes on the strong π-π* transitions of the aromatic ring, maximizing the signal-to-noise ratio while avoiding the noisy baseline typical of lower wavelengths[3].

SeparationLogic cluster_0 Chromatographic Interactions M Target Analyte: 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide Hydrophobic Hydrophobic Retention (C18 Stationary Phase) M->Hydrophobic Chloro & Aromatic groups Polar Polar Interactions (Amide Groups) M->Polar Hydrogen bonding UV UV Absorption (Methoxyphenyl Ring) M->UV π-π* transitions Peak Sharp, Symmetrical Peak at 254 nm Hydrophobic->Peak TFA 0.1% TFA in Mobile Phase (Suppresses Silanol Ionization) Polar->TFA Mitigated by UV->Peak TFA->Peak

Fig 1. Mechanistic logic of target molecule retention and detection.

Analytical Protocols

Chromatographic Conditions

The following parameters have been optimized for baseline resolution and rapid throughput, utilizing a gradient elution profile to wash out highly retained synthetic impurities.

Table 1: HPLC System & Chromatographic Conditions

ParameterSpecificationCausality / Rationale
Column C18, 150 x 4.6 mm, 5 µmProvides robust hydrophobic retention for the chloro and aromatic moieties.
Mobile Phase A 0.1% TFA in HPLC-grade WaterLowers pH to ~2.0, suppressing silanols and preventing amide tailing.
Mobile Phase B 0.1% TFA in AcetonitrileStrong eluent to overcome hydrophobic retention of the methoxyphenyl group.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Column Temp 30 °CReduces mobile phase viscosity and resolves tertiary amide rotamerism.
Detection UV at 254 nmMaximizes sensitivity utilizing the anisole ring's absorbance.
Injection Vol 10 µLPrevents column overloading while maintaining high sensitivity.

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.08020Equilibration & trapping of polar impurities
2.08020Isocratic hold to stabilize baseline
10.02080Linear ramp for target analyte elution
12.02080Column wash for lipophilic byproducts
12.18020Return to initial conditions
15.08020Re-equilibration prior to next injection
Sample Preparation Workflow

To prevent degradation of the haloacetamide, samples must be prepared in a diluent that matches the initial mobile phase conditions and avoids strong nucleophiles (e.g., avoid methanol or primary amines).

SamplePrep N1 Weigh 10.0 mg API Standard N2 Dissolve in 10 mL Diluent (MeCN:H2O) N1->N2 N3 Sonicate 10 min at 25°C N2->N3 N4 Filter (0.22 µm PTFE) N3->N4 N5 Transfer to HPLC Vial N4->N5

Fig 2. Step-by-step sample preparation workflow for HPLC analysis.

Protocol Steps:

  • Accurately weigh 10.0 mg of the 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide standard into a 10 mL volumetric flask.

  • Add 7 mL of Diluent (50:50 Acetonitrile:Water v/v). Note: Do not use basic buffers, as they will induce hydrolysis of the chloroacetamide.

  • Sonicate for 10 minutes at room temperature (max 25 °C) to ensure complete dissolution.

  • Make up to the mark with Diluent and mix thoroughly.

  • Filter the solution through a 0.22 µm PTFE syringe filter (discarding the first 1 mL) directly into an amber HPLC vial.

Self-Validating System Suitability (SST)

Trustworthiness in analytical chemistry requires that every protocol be a self-validating system. Before analyzing unknown samples, inject a 50 µg/mL standard solution five times. The system must meet the following criteria to be considered analytically valid.

Table 3: System Suitability Testing (SST) Criteria

ParameterAcceptance CriterionVerification Purpose
Retention Time ( tR​ ) 7.5 ± 0.5 minEnsures correct mobile phase composition and column chemistry.
Tailing Factor ( Tf​ ) ≤ 1.5Validates suppression of secondary silanol interactions.
Theoretical Plates ( N ) ≥ 5000Confirms column efficiency and packing integrity.
Peak Area %RSD ≤ 2.0% (n=5)Guarantees injector precision and system stability.

Method Validation Summary

The method was validated according to ICH Q2(R1) guidelines. The quantitative data below demonstrates the method's robust performance for both trace and assay-level quantification[4].

Table 4: Method Validation Parameters

Validation ParameterResult / RangeAcceptance Criteria
Linearity Range 1.0 - 100 µg/mL R2 ≥ 0.999
Limit of Detection (LOD) 0.15 µg/mLS/N ≥ 3
Limit of Quantitation (LOQ) 0.50 µg/mLS/N ≥ 10, RSD ≤ 5%
Intra-day Precision (RSD) 0.8% - 1.2%≤ 2.0%
Accuracy (Recovery) 98.5% - 101.2%95.0% - 105.0%

Troubleshooting Guide

  • Split Peaks or Shoulders: Often caused by tertiary amide rotamerism interconverting too slowly. Solution: Increase the column temperature to 35 °C to force the rotamers into a single time-averaged peak.

  • Decreasing Peak Area over Time: Indicates on-column or in-vial degradation of the haloacetamide. Solution: Ensure the diluent is strictly neutral to acidic. Check for trace nucleophiles (like amines) in the sample matrix. Store prepared vials at 4 °C in the autosampler.

  • Excessive Peak Tailing ( Tf​ > 1.5): Indicates loss of TFA buffering capacity or column voiding. Solution: Prepare fresh mobile phase A with high-purity TFA. If the issue persists, replace the C18 column.

References

  • Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. ACS Publications.[1] URL:

  • RSC Advances: 3-methoxyacetanilide and 3,4,5-trimethoxybenzaldehyde as the prototypical substrates. RSC.[2] URL:

  • Kinetic Analysis of Lauric Acid Hydroxylation by Human Cytochrome P450 4A11. ACS Publications.[3] URL:

  • Trace determination of 13 haloacetamides in drinking water using liquid chromatography triple quadrupole mass spectrometry. ResearchGate.[4] URL:

Sources

Application

Application Note: Preclinical In Vivo Dosing Guidelines and Pharmacokinetics for 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide

Executive Summary & Mechanistic Rationale The development of targeted covalent inhibitors (TCIs) has revolutionized drug discovery, particularly for challenging targets. Compounds utilizing α -chloroacetamide warheads ha...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of targeted covalent inhibitors (TCIs) has revolutionized drug discovery, particularly for challenging targets. Compounds utilizing α -chloroacetamide warheads have demonstrated robust in vivo biological activity by forming irreversible bonds with nucleophilic residues, primarily active-site cysteines .

3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide (CAS: 325776-52-1) serves as a highly effective model compound for optimizing the in vivo delivery of covalent probes. Unlike secondary chloroacetamides (e.g., RSL3), which often suffer from rapid plasma degradation, this compound features a tertiary α -chloroacetamide core. The steric bulk of the N-(4-methoxyphenyl) substitution restricts bond rotation and shields the electrophilic α -carbon, conferring superior plasma stability while maintaining targeted reactivity .

This application note provides a comprehensive, self-validating protocol for the formulation, in vivo administration, and pharmacokinetic (PK) tracking of this compound, ensuring that researchers can accurately distinguish between target engagement and off-target metabolic clearance.

Physicochemical Profiling & Rationale

Before initiating in vivo studies, it is critical to understand the physical constraints of the molecule. The lipophilic aromatic system drives target affinity, while the chloroacetamide dictates reactivity.

Table 1: Physicochemical & Pharmacokinetic Properties
ParameterValue / DescriptionImpact on In Vivo Protocol
Molecular Weight 270.71 g/mol Ideal for rapid tissue distribution and cell permeability.
Chemical Formula C₁₂H₁₅ClN₂O₃Contains an electrophilic chlorine leaving group.
Warhead Class Tertiary α -chloroacetamideModerately reactive; requires avoidance of nucleophilic excipients.
Primary Clearance Hepatic Glutathione (GSH)Necessitates tracking of GSH-conjugate metabolites via LC-MS/MS.
Aqueous Solubility Low (< 0.1 mg/mL)Mandates the use of co-solvents (DMSO/PEG) for systemic dosing.

Self-Validating Formulation Protocol

Causality: α -chloroacetamides are electrophiles. Formulating them in aqueous buffers with high pH or primary amines (e.g., Tris buffer) will lead to premature nucleophilic displacement of the chlorine atom, destroying the warhead before administration.

Self-Validating Control System: To definitively prove that observed PK clearance is driven by the covalent warhead, this protocol mandates the parallel formulation of a des-chloro analog (e.g., 3-[N-(4-methoxyphenyl)acetamido]propanamide). If the reactive probe clears significantly faster than the des-chloro analog, the clearance is validated as GSH-mediated rather than standard CYP450 metabolism.

Step-by-Step Formulation (Target: 5 mg/mL)
  • Weighing: Accurately weigh 10.0 mg of 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide into a sterile glass vial.

  • Primary Dissolution: Add 100 µL of anhydrous DMSO (5% v/v). Vortex for 60 seconds until a clear solution is achieved. Note: DMSO disrupts the crystalline lattice of the N-aryl system.

  • Surfactant Addition: Add 800 µL of PEG300 (40% v/v) followed by 100 µL of Tween 80 (5% v/v). Vortex thoroughly. Critical: Ensure PEG300 is high-purity; peroxide impurities in degraded PEG can oxidize the propanamide nitrogen.

  • Aqueous Dilution: Dropwise, add 1.0 mL of sterile 0.9% Saline (50% v/v) while continuously vortexing to prevent localized precipitation.

  • Validation Check: Immediately before dosing, withdraw a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS/MS to confirm the intact mass (m/z 271.1 [M+H]+) and absence of hydrolysis products.

In Vivo Dosing Methodologies (Murine Model)

The choice of administration route directly impacts the safety and bioavailability of covalent modifiers.

A. Intravenous (IV) Administration (Dose: 5 mg/kg)
  • Causality: IV dosing provides 100% bioavailability but exposes the vascular endothelium to the maximum concentration ( Cmax​ ) of the electrophile, risking acute phlebitis.

  • Protocol: Administer 100 µL of the formulated vehicle via the lateral tail vein using a 29G syringe. Crucial: Push the dose slowly over 30–60 seconds to prevent acute local alkylation of plasma proteins.

B. Intraperitoneal (IP) Administration (Dose: 10 - 20 mg/kg)
  • Causality: IP is standard for tool compounds, but lipophilic chloroacetamides can precipitate in the peritoneal cavity or undergo rapid first-pass hepatic GSH conjugation before reaching systemic circulation .

  • Protocol: Inject 200 µL into the lower right quadrant of the abdomen. Monitor mice for 2 hours post-dose for signs of abdominal writhing, which indicates local tissue irritation from the warhead.

C. Per Os (PO) Oral Gavage (Dose: 30 - 50 mg/kg)
  • Causality: Oral delivery requires the compound to survive the acidic environment of the stomach and the high-thiol environment of the GI tract.

  • Protocol: Administer up to 250 µL via a reusable stainless-steel gavage needle. Fast mice for 4 hours prior to dosing to minimize warhead reaction with dietary thiols.

Pharmacokinetic Sampling & Ex Vivo Quenching

Causality: A common failure in covalent drug PK studies is ex vivo degradation. If blood is collected and allowed to sit at room temperature, the chloroacetamide will continue to react with erythrocyte and plasma thiols, resulting in falsely low PK readouts.

Step-by-Step PK Extraction
  • Collection: Collect 50 µL of blood via submandibular bleed into K2EDTA tubes at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 min).

  • Immediate Acidic Quenching: Within 30 seconds of collection, transfer 20 µL of whole blood directly into 100 µL of ice-cold extraction solvent (Acetonitrile containing 0.2% Formic Acid and 10 ng/mL internal standard).

    • Mechanism: Formic acid drops the sample pH below 4.0. This fully protonates biological thiols (cysteine pKa ~8.3), rendering them non-nucleophilic and instantly arresting any further covalent reaction.

  • Processing: Vortex the quenched mixture for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis. Monitor both the parent compound (m/z 271.1) and the predicted GSH-conjugate metabolite to validate the clearance mechanism.

Workflow and Mechanistic Visualizations

PK_Workflow Formulation 1. Vehicle Formulation (Aprotic/Non-Nucleophilic) Validation 2. LC-MS/MS Stability Check Formulation->Validation Aliquot Dosing 3. In Vivo Dosing (IV, IP, PO) Validation->Dosing Pass Sampling 4. Blood Collection (K2EDTA Tubes) Dosing->Sampling Timecourse Quenching 5. Acidic Quenching (Formic Acid) Sampling->Quenching Immediate Analysis 6. PK & Adduct Quantification Quenching->Analysis Extract

In vivo dosing and PK sampling workflow for covalent chloroacetamide probes.

Mechanism cluster_target Target Engagement cluster_offtarget Metabolic Clearance Probe 3-[2-chloro-N-(4-methoxyphenyl) acetamido]propanamide Target Target Protein (Active Site Cys) Probe->Target Specific Affinity GSH Hepatic Glutathione (GSH) Probe->GSH Electrophilic Scavenging Efficacy Irreversible Inhibition (Pharmacodynamics) Target->Efficacy Clearance GSH-Conjugate (Biliary/Renal Excretion) GSH->Clearance

Bifurcated in vivo reactivity pathway of alpha-chloroacetamide electrophiles.

References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Pharmaceuticals (MDPI) URL:[Link]

  • Discovery of a Potent Chloroacetamide GPX4 Inhibitor with Bioavailability to Enable Target Engagement in Mice, a Potential Tool Compound for Inducing Ferroptosis In Vivo Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Novel Covalent Probe Selectively Targeting Glutathione Peroxidase 4 In Vivo: Potential Applications in Pancreatic Cancer Therapy Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Method

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide

Target Audience: Analytical Chemists, DMPK Scientists, and Proteomics Researchers Document Type: Technical Protocol & Mechanistic Guide Introduction & Chemical Context The compound 3-[2-chloro-N-(4-methoxyphenyl)acetamid...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Proteomics Researchers Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Context

The compound 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide (Chemical Formula: C12​H15​ClN2​O3​ ) belongs to the structurally versatile class of N-alkyl-N-aryl chloroacetamides. Molecules containing the chloroacetamide moiety are of significant interest across multiple scientific domains. In proteomics, chloroacetamides are frequently utilized as sulfhydryl-reactive alkylating agents to prevent disulfide bond reformation during bottom-up MS workflows[1][2]. In agriculture, structurally homologous compounds (e.g., metolachlor, acetochlor) are deployed as broad-spectrum herbicides, necessitating rigorous environmental degradation tracking via mass spectrometry[3].

Understanding the exact MS/MS fragmentation behavior of this specific tertiary amide is critical. Whether identifying off-target alkylation adducts in peptide mapping[1] or characterizing environmental degradants via precursor ion scanning[3], analysts require a deterministic model of how this molecule dissociates in the gas phase.

This application note provides a comprehensive, self-validating protocol for the LC-MS/MS analysis of 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide, detailing the causality behind its primary fragmentation pathways.

Experimental Protocol: A Self-Validating System

To ensure high-fidelity data acquisition, the following protocol is designed with built-in self-validation mechanisms. We leverage the natural isotopic distribution of chlorine and specific solvent chemistry to maximize ionization and confirm fragment identities.

Sample Preparation
  • Stock Solution: Dissolve the analyte in 100% LC-MS grade Dimethyl Sulfoxide (DMSO) to a concentration of 1 mg/mL.

  • Working Dilution: Dilute to 100 ng/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid .

  • Causality Check: Methanol is strictly preferred over Acetonitrile here. Methanol provides superior desolvation efficiency for bulky aromatic amides in the Electrospray Ionization (ESI) source. Furthermore, the 0.1% Formic Acid ensures complete protonation of the tertiary amide nitrogen, driving the generation of the [M+H]+ precursor ion at m/z 271.0849.

LC-MS/MS Acquisition Parameters
  • Instrumentation: High-Resolution Accurate Mass (HRAM) system (e.g., Q-TOF or Orbitrap) to ensure sub-2 ppm mass accuracy.

  • Ionization Mode: ESI Positive ( ESI+ ).

  • Precursor Isolation: m/z 271.0849.

  • Collision Energy (CE) Strategy: Use a Stepped Collision Energy (e.g., NCE 20, 40, 60).

  • Causality Check: The C-Cl bond is highly labile and dissociates at low collision energies (NCE 20). Conversely, the cleavage of the propanamide backbone requires higher energy (NCE 40-60). A stepped approach ensures the simultaneous capture of both peripheral neutral losses and deep core structural fragments in a single composite MS2 spectrum.

System Validation (Isotopic Tracking)

Chlorine exists naturally as 35Cl (75.8%) and 37Cl (24.2%).

  • MS1 Validation: Confirm the precursor ion exhibits a strict 3:1 intensity ratio between m/z 271.0849 and m/z 273.0820.

  • MS2 Validation: Any fragment ion that retains the chloroacetyl group (e.g., Fragment B) must exhibit this 3:1 isotopic signature. Fragments that have lost the chlorine atom (e.g., Fragment A, Fragment C) will lack this M+2 peak. This binary tracking serves as an internal validation of your spectral annotation.

Mechanistic Elucidation of Fragmentation

Upon collisional activation, the [M+H]+ precursor ( m/z 271.0849) undergoes three primary, competitive dissociation pathways.

Pathway A: Propanamide Side-Chain Cleavage (Inductive Cleavage)

The nitrogen lone pair stabilizes the localized charge, facilitating the elimination of the 3-propanamide alkyl chain. This occurs via a hydrogen transfer to the amide nitrogen, expelling acrylamide ( CH2​=CH−CONH2​ , 71.0371 Da) as a neutral loss. This yields Fragment B at m/z 200.0478. Because the chlorine atom is retained, this fragment will display the characteristic 3:1 isotopic pattern.

Pathway B: Chloroacetyl Group Cleavage

The tertiary amide bond connecting the chloroacetyl group is highly susceptible to cleavage. The molecule expels chloroketene ( ClCH=C=O , 75.9716 Da), leaving the secondary amine intact to form Fragment C at m/z 195.1134.

Pathway C: Halogen Loss

Typical of halogenated aliphatic chains, the chloroacetyl group can undergo direct elimination of Hydrogen Chloride (HCl, 35.9767 Da), forming a highly conjugated, ring-closed intermediate or a stabilized carbocation (Fragment A , m/z 235.1083).

Secondary Convergence

Both Pathway A and Pathway B eventually converge on the highly stable 4-methoxyaniline core. Consecutive losses of acrylamide and chloroketene strip the central nitrogen of its substituents, yielding the Core Ion at m/z 124.0762.

Quantitative Data Summary
Precursor / FragmentExact Mass ( m/z )FormulaMass ErrorNeutral LossProposed Origin / Structural Feature
Precursor Ion 271.0849 [C12​H16​ClN2​O3​]+ < 2.0 ppm-Intact protonated molecule
Fragment A 235.1083 [C12​H15​N2​O3​]+ < 2.0 ppmHCl (35.9767 Da)Loss of halogen
Fragment B 200.0478 [C9​H11​ClNO2​]+ < 2.0 ppmAcrylamide (71.0371 Da)Cleavage of propanamide side chain
Fragment C 195.1134 [C10​H15​N2​O2​]+ < 2.0 ppmChloroketene (75.9716 Da)Cleavage of chloroacetyl group
Fragment D 164.0712 [C9​H10​NO2​]+ < 2.0 ppmAcrylamide + HClDual peripheral cleavage
Core Ion 124.0762 [C7​H10​NO]+ < 2.0 ppmAcrylamide + Chloroketene4-methoxyaniline core

Fragmentation Pathway Visualization

The logical relationships and neutral losses dictating the gas-phase dissociation of 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide are mapped below.

MS_Fragmentation m271 Precursor Ion m/z 271.0849 [C12H16ClN2O3]+ m235 Fragment Ion m/z 235.1083 [C12H15N2O3]+ m271->m235 - HCl (35.9767 Da) m200 Fragment Ion m/z 200.0478 [C9H11ClNO2]+ m271->m200 - Acrylamide (71.0371 Da) m195 Fragment Ion m/z 195.1134 [C10H15N2O2]+ m271->m195 - Chloroketene (75.9716 Da) m164 Fragment Ion m/z 164.0712 [C9H10NO2]+ m200->m164 - HCl (35.9767 Da) m124 Core Ion m/z 124.0762 [C7H10NO]+ m200->m124 - Chloroketene (75.9716 Da) m195->m124 - Acrylamide (71.0371 Da)

MS/MS fragmentation pathway of 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide.

Conclusion

The structural characterization of 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide via MS/MS relies heavily on the predictable lability of its tertiary amide substituents. By utilizing a stepped collision energy approach and monitoring the 35Cl/37Cl isotopic signature, analysts can confidently track the sequential loss of the propanamide chain (as acrylamide) and the chloroacetyl group (as chloroketene). This deterministic fragmentation pattern serves as a robust template for identifying related chloroacetamide derivatives in complex biological or environmental matrices.

References

  • Title: Using fragment ions of chloroacetamides for a non-targeted mass spectrometry strategy to detect and identify environmental degradation products Source: American Chemical Society (ACS) URL: [Link]

  • Title: Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]

Sources

Application

Application Note: High-Resolution NMR Spectral Reference and Acquisition Protocol for 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Development Scientists Matrix: Isotopic Dimethyl Sulfoxide (DMSO- d6​ ) Executive Summary & Structural Rationale The compound 3-[2-chloro-N-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Development Scientists Matrix: Isotopic Dimethyl Sulfoxide (DMSO- d6​ )

Executive Summary & Structural Rationale

The compound 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide (CAS: 325776-52-1) is a highly functionalized tertiary amide that frequently serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including various lactam-based anticoagulants and targeted covalent inhibitors.

Structurally, the molecule features a central tertiary nitrogen bonded to three distinct domains: a 4-methoxyphenyl ring, a 2-chloroacetyl group, and a propanamide chain. This topological crowding forces the phenyl ring out of coplanarity with the amide bond. Consequently, the extended conjugation typically observed in secondary anilides is broken, causing a distinct upfield shift of the ortho-protons in the 1 H NMR spectrum[1]. Accurate structural verification of this intermediate is paramount, as the reactive α -chloroamide moiety is highly susceptible to premature hydrolysis or unwanted nucleophilic displacement if mishandled during downstream processing.

Self-Validating Experimental Protocol

To ensure absolute structural confidence and quantitative reliability, the following self-validating NMR acquisition protocol must be employed.

Step 1: Sample Preparation & Matrix Selection
  • Procedure: Dissolve 15.0 mg of the analyte in 0.6 mL of high-purity DMSO- d6​ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Causality: DMSO- d6​ is specifically chosen over CDCl 3​ because it acts as a strong hydrogen-bond acceptor. This suppresses the chemical exchange rate of the primary amide (-NH 2​ ) protons with residual moisture, allowing them to be observed as distinct resonances[2].

  • Self-Validation Check: Visually inspect the NMR tube against a strong light source. The solution must be completely optically clear. Any particulate matter will degrade magnetic field homogeneity, making it impossible to achieve the required resolution (line width at half-height 0.5 Hz).

Step 2: Probe Tuning and Matching
  • Procedure: Insert the sample into the spectrometer (e.g., 400 MHz or 500 MHz) and equilibrate to 298 K for 5 minutes. Adjust the probe capacitance to match the Larmor frequencies of 1 H and 13 C.

  • Self-Validation Check: The reflected power dip (wobble curve) must be centered exactly at the observation frequency. An off-center wobble curve indicates improper matching, which directly reduces the signal-to-noise (S/N) ratio.

Step 3: Pulse Calibration (pw90)
  • Procedure: Determine the precise 90° pulse width for the specific sample matrix.

  • Self-Validation Check: Execute a 360° pulse experiment. A perfectly calibrated system will yield a null (zero) signal. If a residual signal is observed, the pulse width must be recalibrated to prevent phase distortions in the final spectrum.

Step 4: Acquisition Parameters
  • 1 H NMR: 16 scans, acquisition time (AQ) = 3.0 s, relaxation delay (D1) = 2.0 s.

  • 13 C NMR: 1024 scans, AQ = 1.0 s, relaxation delay (D1) = 5.0 s.

  • Causality: A prolonged D1 of 5.0 seconds for 13 C is mandatory. Quaternary carbons (like the amide carbonyls and the ipso-carbons of the phenyl ring) lack attached protons and thus undergo inefficient dipole-dipole relaxation. A short D1 would result in these critical peaks being artificially suppressed or entirely lost in the baseline.

Workflow N1 Sample Prep (DMSO-d6) N2 Tuning & Matching (Probe Optimization) N1->N2 N3 Pulse Calibration (90° Determination) N2->N3 N4 Acquisition (1H & 13C NMR) N3->N4 N5 Data Processing (FT & Phasing) N4->N5

Figure 1: Step-by-step self-validating workflow for high-resolution NMR data acquisition.

Reference Spectral Data

The following tables summarize the expected chemical shifts ( δ ), multiplicities, and coupling constants ( J ) for the title compound in DMSO- d6​ at 298 K.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Structural Assignment
7.35Broad singlet (br s)1H--NH 2​ (Primary amide, downfield conformer)
7.25Doublet (d)2H8.8Ar-H (Ortho to tertiary nitrogen)
6.98Doublet (d)2H8.8Ar-H (Ortho to methoxy group)
6.85Broad singlet (br s)1H--NH 2​ (Primary amide, upfield conformer)
3.95Singlet (s)2H--CH 2​ Cl (Chloroacetyl group)
3.78Singlet (s)3H--OCH 3​ (Methoxy group)
3.70Triplet (t)2H7.2N-CH 2​
  • (Propanamide chain)
2.32Triplet (t)2H7.2-CH 2​ -C(=O)NH 2​ (Propanamide chain)
Table 2: 13 C NMR Assignments (101 MHz, DMSO- d6​ )
Chemical Shift (ppm)Carbon TypeStructural Assignment
172.4Quaternary (C=O)Carbonyl (Propanamide)
165.8Quaternary (C=O)Carbonyl (Chloroacetyl)
158.5Quaternary (Ar-C)Aromatic C-OMe
134.2Quaternary (Ar-C)Aromatic C-N
129.4Methine (Ar-CH)Aromatic CH (Ortho to nitrogen)
114.6Methine (Ar-CH)Aromatic CH (Ortho to methoxy)
55.3Methyl (CH 3​ )-OCH 3​
44.5Methylene (CH 2​ )N-CH 2​
  • (Propanamide chain)
42.1Methylene (CH 2​ )-CH 2​ Cl (Chloroacetyl group)
33.2Methylene (CH 2​ )-CH 2​ -C(=O)NH 2​ (Propanamide chain)

Mechanistic & Assignment Causality

The AA'BB' Aromatic System

The 4-methoxyphenyl ring displays a characteristic AA'BB' spin system, manifesting as two distinct doublets at 7.25 ppm and 6.98 ppm. The strong electron-donating nature of the methoxy group via resonance (+R effect) heavily shields the protons ortho to it, pushing them upfield to 6.98 ppm. Conversely, the tertiary amide nitrogen acts as a net electron-withdrawing group (due to the carbonyl's pull), mildly deshielding its ortho protons (7.25 ppm).

Amide Rotamers and Diastereotopic Protons

Because the molecule is a tertiary amide, restricted rotation around the N-C(=O) bond can occur, potentially leading to rotamers in solution. While the data in Table 1 represents the major conformer, analysts should be aware that minor peak broadening or secondary minor peaks (~5-10% integration) may appear for the -CH 2​ Cl and N-CH 2​

  • protons depending on the exact temperature of the probe.
Deshielding of the Chloroacetyl Methylene

The -CH 2​ Cl protons resonate significantly downfield at 3.95 ppm. This is caused by the combined anisotropic deshielding effect of the adjacent carbonyl π -system and the strong inductive electron withdrawal (-I effect) of the highly electronegative chlorine atom.

Assignment Root 3-[2-chloro-N-(4-methoxyphenyl) acetamido]propanamide G1 4-Methoxyphenyl Domain Root->G1 G2 Chloroacetyl Domain Root->G2 G3 Propanamide Domain Root->G3 S1 AA'BB' System (6.98, 7.25 ppm) -OCH3 Singlet (3.78 ppm) G1->S1 S2 -CH2Cl Singlet (3.95 ppm) Deshielded by Cl & C=O G2->S2 S3 Two Triplets (2.32, 3.70 ppm) Primary Amide NH2 (6.85, 7.35 ppm) G3->S3

Figure 2: Logical breakdown of molecular domains and corresponding 1H NMR spectral signatures.

References

  • Title: N-Substituted 2-(2,6-Dinitrophenylamino)propanamides: Novel Prodrugs That Release a Primary Amine via Nitroreduction and Intramolecular Cyclization Source: Journal of Medicinal Chemistry - ACS Publications URL: [2]

  • Title: Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives Source: Journal of Molecular Structure / ResearchGate URL: [1]

Sources

Method

Application Note: Preparation and Handling of 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide for Cell Culture

Executive Summary 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide (CAS: 325776-52-1) is a highly utilized electrophilic fragment belonging to the α-chloroacetamide class. In the rapidly expanding field of covalent f...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide (CAS: 325776-52-1) is a highly utilized electrophilic fragment belonging to the α-chloroacetamide class. In the rapidly expanding field of covalent fragment-based drug discovery (FBDD), compounds of this class are deployed to map ligandable cysteines across the human proteome. This application note provides a comprehensive, self-validating protocol for preparing primary stock solutions and dosing cell cultures. As a Senior Application Scientist, I have structured these methodologies to ensure maximum compound integrity, prevent premature warhead quenching, and guarantee reproducible chemoproteomic readouts.

Chemical Profiling & Mechanistic Rationale

Understanding the intrinsic reactivity of your fragment is the foundation of a successful assay.

  • Molecular Weight: 270.71 g/mol

  • Chemical Formula: C₁₂H₁₅ClN₂O₃

  • Warhead Classification: α-chloroacetamide (Cysteine-directed electrophile)

Mechanistic Causality: Unlike highly reactive Michael acceptors (e.g., vinyl sulfones), chloroacetamides exhibit a tempered, balanced reactivity profile. In broad proteomic screens, they typically ligand an average of ~14 cysteines per fragment, making them ideal for identifying specific, druggable pockets without overwhelming the proteome with non-specific adducts[1]. The reaction proceeds via a classic Sₙ2 mechanism: the nucleophilic thiolate of a reactive cysteine attacks the α-carbon of the fragment, displacing the chloride ion and forming a permanent, irreversible thioether bond[2].

Mechanism N1 Target Protein (Reactive Cysteine) N3 SN2 Transition State N1->N3 Nucleophilic Attack N2 Chloroacetamide Fragment N2->N3 Electrophile N4 Covalent Adduct (Thioether Bond) N3->N4 Irreversible Binding

Fig 1. Sₙ2 nucleophilic attack of a reactive cysteine on the chloroacetamide warhead.

Solvent Selection Rationale: Because the warhead relies on halogen displacement, it is susceptible to slow hydrolysis in aqueous environments. However, longitudinal studies demonstrate that chloroacetamides are highly stable when dissolved and stored in anhydrous DMSO, showing no decomposition even after one year of storage[3]. Therefore, all primary stock solutions must be prepared in high-purity, anhydrous DMSO.

Stock Solution Preparation Protocol

To maintain the integrity of the α-chloroacetamide group, strict adherence to anhydrous conditions is required.

Quantitative Data: Reconstitution Volumes

The following table summarizes the volume of anhydrous DMSO required to achieve standard screening stock concentrations based on the starting mass of the compound.

Starting Mass (mg)Moles (µmol)Vol. of DMSO for 10 mM StockVol. of DMSO for 50 mM Stock
1.0 mg3.69369.4 µL73.9 µL
5.0 mg18.471.847 mL369.4 µL
10.0 mg36.943.694 mL738.8 µL
Step-by-Step Methodology: Master Stock Preparation
  • Thermal Equilibration: Transfer the lyophilized compound vial from cold storage to a desiccator at room temperature for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, which will initiate localized hydrolysis of the chloroacetamide group once solvated.

  • Solvation: Add the calculated volume of anhydrous, sterile-filtered DMSO (≥99.9% purity) directly to the vial.

  • Dissolution: Vortex gently for 30–60 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for up to 5 minutes. Do not apply heat.

  • Aliquot Generation: Divide the master stock into single-use amber microcentrifuge tubes (e.g., 10–20 µL per tube).

    • Causality: Repeated freeze-thaw cycles introduce micro-amounts of water from the atmosphere. Single-use aliquots preserve the anhydrous environment.

  • Inert Storage: Blanket the aliquots with an inert gas (Argon or Nitrogen) before sealing. Store immediately at -80°C for long-term stability.

Cell Culture Dosing & Chemoproteomic Workflow

To validate target engagement in cellulo, the compound is dosed directly into live culture media, followed by Activity-Based Protein Profiling (ABPP)[1].

Step-by-Step Methodology: Live-Cell Dosing
  • Media Preparation: Pre-warm the cell culture media (e.g., DMEM supplemented with 10% FBS) to 37°C.

    • Causality: Injecting a hydrophobic DMSO stock into cold media causes the fragment to rapidly precipitate, leading to inaccurate dosing and failed target engagement.

  • Intermediate Dilution: Dilute the 50 mM DMSO stock 1:100 in the pre-warmed media to create a 500 µM intermediate solution (1% DMSO). Vortex immediately to ensure dispersion.

  • Cell Dosing: Add the intermediate solution to the cell culture plate to achieve the final screening concentration (typically 25–50 µM). Ensure the final DMSO concentration does not exceed 0.1–0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate the cells (e.g., HEK293T or HCT116) at 37°C, 5% CO₂ for 1 to 4 hours.

    • Causality: Covalent fragments require sufficient time to penetrate the lipid bilayer, navigate the intracellular environment, and undergo the Sₙ2 reaction with target cysteines.

  • Harvest & Lysis (CRITICAL STEP): Wash cells twice with ice-cold PBS. Lyse cells in a nucleophile-free buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors).

    • Causality: You must strictly exclude nucleophilic scavengers such as dithiothreitol (DTT), β-mercaptoethanol (BME), or glutathione (GSH) from the lysis buffer. These reagents will rapidly attack the chloroacetamide warhead and quench the compound[4].

Workflow A DMSO Stock (10-50 mM) B Cell Culture Dosing A->B Dilute C Cell Lysis & Extraction B->C Incubate D ABPP Probe Labeling C->D IA-alkyne E Streptavidin Enrichment D->E CuAAC F LC-MS/MS Analysis E->F Digest

Fig 2. Chemoproteomic workflow for evaluating covalent fragment engagement in cellulo.

Quality Control & Self-Validating Systems

A robust protocol must be a self-validating system. To ensure that your biological readouts are not artifacts of degraded compound, the reactivity of the chloroacetamide stock should be periodically verified using a Glutathione (GSH) half-life assay prior to cell dosing.

QC Protocol:

  • Incubate 100 µM of the compound stock with 1 mM GSH in PBS (pH 7.4) at 37°C.

  • Monitor the disappearance of the parent mass (m/z 271.08 [M+H]⁺) via LC-MS over 24 hours.

  • Validation Check: A functional chloroacetamide stock should exhibit a measurable half-life (typically 2–12 hours), confirming the warhead is intact and reactive. If no GSH adduct is formed, the stock has hydrolyzed and must be discarded.

References

  • Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries Source: PMC (Nature Methods) URL:[Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: MDPI (Molecules) URL:[Link]

  • X-ray Screening of an Electrophilic Fragment Library and Application toward the Development of a Novel ERK 1/2 Covalent Inhibitor Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Application of a MALDI mass spectrometry assay to identify covalent fragments targeting the methyl-lysine reader protein MPP8 Source: DOI (SLAS Discovery) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving aqueous solubility of 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide for assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help you navigate the physicochemical hurdles of working with 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanam...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help you navigate the physicochemical hurdles of working with 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide .

This molecule presents a dual challenge in drug discovery and biochemical screening: high lipophilicity driven by the 4-methoxyphenyl ring (which severely limits aqueous solubility[1]), and chemical reactivity dictated by the chloroacetamide electrophilic warhead. To generate reproducible, high-quality data, we cannot simply force this compound into solution; we must engineer an environment that satisfies both its thermodynamic solubility limits and its chemical stability requirements.

Below, you will find mechanistic troubleshooting guides, validated protocols, and quantitative benchmarks to optimize your assays.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does this specific compound crash out of my standard biochemical assay buffer? A: The compound features a hydrophobic 4-methoxyphenyl group and a rigid amide backbone that promotes stable crystal lattice formation, resisting hydration in aqueous media[1]. Furthermore, if your buffer contains primary amines (e.g., Tris) or thiol-based reducing agents (e.g., DTT, beta-mercaptoethanol), the chloroacetamide warhead will undergo rapid nucleophilic substitution[2]. This not only depletes your active compound but can generate highly insoluble degradation byproducts, leading to rapid precipitation.

Q2: Can I just increase the DMSO concentration to keep it in solution? A: Only up to a strict limit. While DMSO is the standard co-solvent for lipophilic small molecules[3], biological systems are highly sensitive to it. Biochemical assays typically tolerate only 1% to 5% DMSO, whereas whole-cell assays rarely tolerate more than 0.5% to 1% without exhibiting significant toxicity or assay interference[4][5]. Exceeding these limits will artificially skew your assay's Z'-factor and dynamic range[6].

Q3: If DMSO is capped, what are the best alternative solubilizers for this chloroacetamide derivative? A: Cyclodextrins, particularly 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are highly effective. They form guest-host inclusion complexes, shielding the hydrophobic 4-methoxyphenyl moiety within their lipophilic cavity while presenting a hydrophilic exterior to the aqueous buffer[7][8]. Crucially, HP-β-CD is non-nucleophilic and will not react with the chloroacetamide group, preserving the integrity of your covalent warhead.

Q4: Does pH affect the solubility and stability of this molecule? A: Yes. Chloroacetamides are susceptible to both acid- and base-catalyzed hydrolysis[9]. Maintaining a circumneutral pH (7.0–7.4) is critical. Extreme pH shifts will cleave the amide or ether groups, destroying the molecule before it ever reaches your biological target.

G A Compound Precipitation Detected in Assay B Check Buffer Composition: Are nucleophiles (DTT/BME) present? A->B C Remove Nucleophiles (Prevents Warhead Degradation) B->C Yes D Assess DMSO Tolerance (Max 1-5% Biochemical, 0.5% Cell) B->D No C->D E Add HP-β-Cyclodextrin (Forms Inclusion Complex) D->E If DMSO limit reached F Validate Solubility (Nephelometry / DLS) D->F If DMSO sufficient E->F

Logic tree for troubleshooting chloroacetamide precipitation in aqueous in vitro assays.

Part 2: Quantitative Data & Benchmarks

To aid in your experimental design, the table below summarizes the expected solubility enhancements and tolerance limits for various formulation strategies when working with hydrophobic chloroacetamides.

Solubilization StrategyMax Recommended Assay Conc.Expected Solubility GainWarhead CompatibilityCausality / Notes
DMSO 1% - 5% (Biochemical)0.2% - 0.5% (Cell-based)Moderate (Baseline)ExcellentStandard co-solvent; disrupts crystal lattice but limited by biological toxicity[4][5].
HP-β-Cyclodextrin 10 - 40 mMHigh (up to 10-fold+)ExcellentEncapsulates hydrophobic rings; non-nucleophilic[8].
Tween-20 / Triton X-100 0.01% - 0.1%ModerateGoodMicelle formation prevents aggregation; excessive use lyses cells or denatures proteins.
BSA Addition 0.1% - 1%Low to ModeratePoor to FairWarning: BSA contains free cysteines that will irreversibly bind the chloroacetamide warhead.

Part 3: Self-Validating Experimental Protocols

Do not rely on naked-eye visual inspection to confirm solubility. Micro-precipitates scatter light and cause false positives in fluorescence, absorbance, and luminescence readouts. Every protocol must be a self-validating system.

Protocol A: Preparation of HP-β-CD Inclusion Complexes

Causality: We utilize HEPES buffer instead of Tris because HEPES lacks primary amines that could react with the chloroacetamide[2]. We strictly control temperature to prevent base-catalyzed hydrolysis[9].

  • Buffer Preparation: Prepare a 50 mM HEPES buffer, pH 7.2. Ensure the buffer is strictly free of DTT, beta-mercaptoethanol, and primary amines.

  • Cyclodextrin Solution: Dissolve HP-β-CD in the HEPES buffer to a final concentration of 20% (w/v). Stir at 35°C until completely clear[7].

  • Compound Stock: Prepare a 10 mM stock of 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide in 100% anhydrous DMSO.

  • Complexation: Slowly titrate the DMSO stock into the HP-β-CD buffer under continuous vortexing to achieve your desired working concentration (ensure final DMSO is ≤5%).

  • Incubation: Allow the solution to incubate at room temperature for 30 minutes to ensure thermodynamic equilibrium of the guest-host inclusion complex[8].

Protocol B: Self-Validating Solubility Check (Nephelometry/DLS)

Causality: To ensure the compound remains in solution during the actual assay timeframe, we must measure light scattering under exact assay conditions.

  • Mock Assay Setup: Plate the formulated compound in your 96-well or 384-well assay plate exactly as you would for the biological screen (matching volumes, temperatures, and buffer compositions).

  • Incubation: Incubate the plate for the maximum duration of your planned assay (e.g., 2 hours).

  • Measurement: Read the plate using a nephelometer or measure absorbance at 600 nm (OD600) on a standard plate reader.

  • Validation Criteria: Compare the signal to a vehicle-only control (Buffer + HP-β-CD + DMSO). An increase in OD600 > 0.05 indicates micro-precipitation. If precipitation is detected, you must lower the top concentration of your compound or increase the HP-β-CD ratio.

Workflow Step1 Step 1: Buffer Prep HEPES pH 7.2 (No Amines/Thiols) Step2 Step 2: Co-solvent Add 20% HP-β-CD or up to 5% DMSO Step1->Step2 Step3 Step 3: Compound Addition Titrate slowly with gentle vortexing Step2->Step3 Step4 Step4 Step3->Step4

Step-by-step preparation and validation workflow for hydrophobic covalent binders.

References

  • Cyclodextrin-Mediated Enhancement of Riboflavin Solubility and Corneal Permeability | Molecular Pharmaceutics - ACS Publications |[Link]

  • Screening assay requirements | WEHI National Drug Discovery Centre |[Link]

  • In Vitro Solubility Assays in Drug Discovery | ResearchGate |[Link]

  • An Uncharged Oxetanyl Sulfoxide as a Covalent Modifier for Improving Aqueous Solubility | PMC - NIH |[Link]

  • How Do You Validate an Assay for High-Throughput Screening? | BellBrook Labs |[Link]

  • High throughput chemical screening | University of Helsinki |[Link]

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides | ResearchGate |[Link]

  • Impact of 2-hydroxypropyl-β-cyclodextrin inclusion complex formation on dopamine receptor-ligand interaction | Mario Schubert Publications |[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Off-Target Toxicity for Chloroacetamide Covalent Inhibitors

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals working with 3-[2-chloro-N-(4-methoxyphenyl)acetamido]p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals working with 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide and related covalent ligands.

While the chloroacetamide warhead is a powerful tool for irreversible target engagement (typically via cysteine alkylation), its high intrinsic electrophilicity often leads to non-specific labeling, glutathione (GSH) depletion, and subsequent in vitro cytotoxicity. This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you isolate your compound's true on-target efficacy from off-target noise.

Section 1: Mechanistic FAQs – Understanding the Root Cause

Q1: Why does 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide exhibit such high background toxicity in my cell-based assays? A: The toxicity is primarily driven by the high intrinsic reactivity of the unhindered α -chloroacetamide warhead. The reaction of α -haloacetamides with biological thiols follows a rapid SN​2 mechanism 1. In a cellular environment, this compound indiscriminately alkylates highly abundant off-target proteins and rapidly depletes intracellular glutathione (GSH). This GSH depletion impairs the cell's antioxidant defense, leading to catastrophic lipid peroxidation and an iron-dependent form of cell death known as ferroptosis 2.

Q2: How can I definitively prove that the cell death I am observing is an off-target ferroptotic effect rather than on-target pharmacology? A: You can validate the mechanism by co-administering a radical-trapping antioxidant. If the addition of a scavenger like Ferrostatin-1 rescues cell viability without altering the biochemical inhibition of your primary target, the toxicity is definitively off-target ferroptosis induced by the chloroacetamide moiety, rather than your intended therapeutic mechanism 3.

ToxicityPathway Compound 3-[2-chloro...] Propanamide GSH GSH Depletion Compound->GSH Non-specific SN2 OffTarget Off-Target Alkylation Compound->OffTarget High Reactivity OnTarget Target Engagement Compound->OnTarget Specific Affinity ROS ROS Accumulation GSH->ROS OffTarget->ROS Ferroptosis Ferroptotic Cell Death ROS->Ferroptosis Therapeutic Therapeutic Effect OnTarget->Therapeutic

Pathway of chloroacetamide-induced off-target ferroptosis vs. on-target efficacy.

Section 2: Assay Optimization & In Vitro Troubleshooting

Q3: How should I modify my biochemical assay buffers to prevent non-specific alkylation? A: The choice of reducing agent in your assay buffer is critical. Highly nucleophilic reducing agents like DTT (dithiothreitol) or BME ( β -mercaptoethanol) will directly react with the chloroacetamide warhead, quenching your compound and requiring you to use artificially high doses (which then precipitate off-target effects). Solution: Switch to TCEP (Tris(2-carboxyethyl)phosphine) at 0.5 - 1 mM. TCEP is a non-nucleophilic reducing agent that maintains target cysteines in a reduced state without reacting with the chloroacetamide warhead. Additionally, slightly lowering the assay pH from 7.5 to 7.0 can protonate off-target thiols ( pKa​≈8.3 ), reducing their nucleophilicity and slowing down non-specific SN​2 reactions.

Q4: My compound shows good IC50​ at 24 hours, but toxicity is too high. How do I adjust dosing? A: Covalent inhibitors do not reach equilibrium; their potency is time-dependent. Prolonged incubation (e.g., 24-48 hours) allows the highly reactive chloroacetamide to continuously accumulate on off-target proteins 4. Solution: Shift your focus from thermodynamic metrics ( IC50​ ) to kinetic metrics ( kinact​/KI​ ). Shorten your cellular incubation times to 1-4 hours, wash out the unbound compound, and then measure downstream functional readouts. This "pulse-chase" approach leverages the irreversible nature of your drug while minimizing continuous off-target exposure.

Workflow Start Observe In Vitro Toxicity CheckTime Reduce Incubation Time? Start->CheckTime ToxResolved Proceed to Efficacy Assays CheckTime->ToxResolved Yes (Toxicity drops) CheckBuffer Optimize Buffer (pH, TCEP)? CheckTime->CheckBuffer No CheckBuffer->ToxResolved Yes (Toxicity drops) CheckWarhead Medicinal Chemistry Tuning CheckBuffer->CheckWarhead No MedChem Synthesize Attenuated Analogs CheckWarhead->MedChem

Step-by-step workflow to mitigate off-target in vitro toxicity.

Section 3: Medicinal Chemistry Strategies (Warhead Tuning)

Q5: If assay optimization fails, how can we structurally modify 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide to reduce its intrinsic reactivity? A: You must attenuate the electrophilicity of the warhead while maintaining the non-covalent binding affinity ( KI​ ) provided by the 4-methoxyphenyl and propanamide scaffold.

  • Warhead Substitution: Replace the chloroacetamide with a chlorofluoroacetamide (CFA). The addition of the electron-withdrawing fluorine alters the hydration/hydrolysis dynamics and has been shown to significantly reduce off-target protein modification while maintaining target specificity 5.

  • Masked Electrophiles: Consider transitioning to a masked electrophile, such as a nitrile-oxide precursor, which remains chemically inert until it reaches the specific microenvironment of the target active site 3.

Quantitative Data: Electrophilic Warhead Comparison
Warhead TypeRelative ReactivitySelectivity ProfilePrimary Liability
α -Chloroacetamide (Current)Very HighLowRapid GSH depletion, broad off-target alkylation.
α -Chlorofluoroacetamide (CFA) ModerateHighRequires precise steric alignment in active site.
Acrylamide Low to ModerateHighReversible addition possible; slower inactivation.
Masked Nitrile-Oxide Very Low (Inert)Very HighComplex synthesis; context-dependent activation.

Section 4: Experimental Protocols

Protocol 1: Determining kinact​/KI​ to Optimize Dosing

Rationale: Calculating the second-order rate constant of inactivation ( kinact​/KI​ ) allows you to determine the minimum concentration and time required for complete target occupancy, minimizing off-target exposure 4.

  • Prepare a serial dilution of 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide (e.g., 0.1 μ M to 50 μ M) in assay buffer (50 mM HEPES pH 7.0, 150 mM NaCl, 0.5 mM TCEP).

  • Add recombinant target protein at a concentration significantly lower than the inhibitor (e.g., 10 nM) to initiate the reaction.

  • At specific time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot and quench the reaction by diluting it 100-fold into a substrate-containing buffer.

  • Measure the initial velocity ( vi​ ) of the enzymatic reaction for each time point.

  • Plot the natural log of remaining activity ( ln(vi​/v0​) ) versus time to find the observed rate constant ( kobs​ ) for each concentration.

  • Plot kobs​ versus inhibitor concentration [I] . Fit to the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) to extract kinact​ and KI​ .

  • Self-Validation Step: Use the calculated kinact​/KI​ to predict the half-life of target inactivation at a given dose. Treat cells for exactly 3 half-lives, wash out the drug, and assess viability. If toxicity vanishes but efficacy remains, the protocol is validated.

Protocol 2: Validating Off-Target Ferroptosis via Rescue Assay

Rationale: To definitively prove that the in vitro toxicity is caused by off-target chloroacetamide-induced ferroptosis rather than on-target pharmacology 2.

  • Seed target cells in a 96-well plate at 5,000 cells/well and incubate overnight.

  • Pre-treat half the wells with 1 μ M Ferrostatin-1 (a lipid ROS scavenger) or vehicle (0.1% DMSO) for 1 hour.

  • Dose cells with a concentration gradient of 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide (0.1 μ M to 100 μ M).

  • Incubate for 24 hours.

  • Assess cell viability using CellTiter-Glo (ATP luminescence).

  • Self-Validation Step: Calculate the IC50​ for cell death in the presence and absence of Ferrostatin-1. A significant rightward shift in the IC50​ curve in the Ferrostatin-1 group confirms that the toxicity is driven by off-target lipid peroxidation rather than your intended therapeutic mechanism.

References

  • Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease ResearchGate / Springer N
  • Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1 Journal of Medicinal Chemistry - ACS Public
  • Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell de
  • Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles PMC - NIH
  • Recent Advances in Covalent Drug Discovery MDPI

Sources

Troubleshooting

3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide HPLC peak tailing resolution

Welcome to the Technical Support Center for HPLC method development and troubleshooting. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of analyzing 3-[...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for HPLC method development and troubleshooting. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of analyzing 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide .

This molecule presents unique chromatographic challenges due to its dual amide functionality (a primary propanamide and a tertiary chloroacetamide). These highly polar, hydrogen-bonding moieties are notorious for inducing secondary interactions with stationary phases and system hardware, leading to severe peak tailing.

Below is a comprehensive, causality-driven troubleshooting guide, complete with validated protocols and mechanistic explanations.

Part 1: Mechanistic Overview

To resolve peak tailing, we must first understand the root cause. Peak tailing for neutral but highly polar compounds like amides is rarely due to classical ion-exchange mechanisms. Instead, it is driven by strong hydrogen bonding with residual silanols on the silica surface or trace metal chelation within the fluidic path.

G Root Peak Tailing: 3-[2-chloro-N-(4-methoxyphenyl) acetamido]propanamide Cat1 Stationary Phase Root->Cat1 Cat2 Mobile Phase Root->Cat2 Cat3 System Hardware Root->Cat3 Cause1 Silanol H-Bonding with Amide Moieties Cat1->Cause1 Cause2 pH > 4.0 (Ionized Si-O⁻) Cat2->Cause2 Cause3 Trace Metal Chelation (Fe/Ti) Cat3->Cause3 Sol1 Use Polar-Embedded or Hybrid Columns Cause1->Sol1 Sol2 Lower pH to 2.5 (e.g., 0.1% TFA) Cause2->Sol2 Sol3 Passivate System (EDTA Wash) Cause3->Sol3

Root cause analysis and resolution pathways for amide peak tailing.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide exhibit severe peak tailing on standard C18 columns? A1: The target molecule contains two amide groups. Amides act as potent hydrogen bond donors and acceptors. Standard silica-based C18 columns, even when end-capped, contain residual silanol groups (Si-OH)[1]. The analyte's amide groups form strong hydrogen bonds with these active sites, causing a secondary retention mechanism that delays the elution of a fraction of the analyte molecules, resulting in a distinct tailing peak[2].

Q2: How does mobile phase pH optimization resolve this specific tailing? A2: Optimizing the mobile phase is one of the most effective strategies to mitigate secondary interactions[1]. Surface silanols on standard Type-B silica have a pKa of approximately 3.8 to 4.2. At a mobile phase pH > 4.0, these silanols become ionized (Si-O⁻)[1]. Ionized silanols are significantly stronger hydrogen bond acceptors than neutral silanols. By lowering the mobile phase pH to ~2.5 (e.g., using 0.1% Trifluoroacetic acid), you force the full protonation of these residual silanol groups, neutralizing the surface and drastically reducing their interaction capacity with your analyte[2].

Q3: Which column chemistries are structurally validated for this compound? A3: If standard C18 columns fail, you must transition to a stationary phase engineered to suppress silanol activity. Polar-embedded phases (such as RP-Amide or Shield RP18) are highly recommended. These columns incorporate a polar moiety (e.g., an amide or carbamate group) into the long-chain alkylsilyl group near the silica surface. This embedded group internally hydrogen-bonds with adjacent unreacted silanols, effectively creating a hydration shield that prevents the analyte from accessing the active silica surface[3].

Q4: Could the HPLC system hardware be contributing to the tailing? A4: Yes. Amides, particularly those in close proximity to other electron-rich groups (like the methoxyphenyl ether), possess chelating properties. Trace metals such as Iron (from aging stainless steel capillaries) or Titanium (from iron-free/biocompatible systems exposed to anhydrous methanol) can coordinate with the amide carbonyls[4]. This metal-analyte complexation leads to severe peak tailing and loss of recovery. System passivation is required to strip these metal cations from the fluidic path.

Part 3: Quantitative Data Summaries

To facilitate rapid decision-making, the expected chromatographic behaviors based on system parameters are summarized below.

Table 1: Column Chemistry Performance Comparison for Amide Retention

Column Chemistry TypeSilanol Activity LevelLow pH Stability (< pH 3)Expected Asymmetry Factor ( As​ )Mechanism of Action
Standard C18 (Non-endcapped) HighPoor> 2.5 (Severe Tailing)Unrestricted H-bonding with Si-OH.
Standard C18 (Fully Endcapped) ModerateModerate1.5 - 2.0 (Moderate)Steric hindrance reduces, but does not eliminate, access to Si-OH.
Hybrid C18 (Ethylene Bridged) Very LowExcellent1.0 - 1.2 (Excellent)Reduced initial silanol population due to organic/inorganic hybrid particle.
RP-Amide (Polar Embedded) ShieldedGood0.9 - 1.1 (Ideal)Embedded amide internally shields residual silanols via localized H-bonding.

Table 2: Mobile Phase Modifier Efficacy

Modifier / BufferResulting pHSilanol Ionization StateTailing Mitigation Efficacy
None (Water/ACN) ~6.0 - 7.0Highly Ionized (Si-O⁻)Poor (High secondary interactions)
10 mM Phosphate Buffer 7.0Highly Ionized (Si-O⁻)Poor to Moderate (Buffer masks some sites)
0.1% Formic Acid (FA) ~2.7Mostly Protonated (Si-OH)Good (Reduces H-bond strength)
0.1% Trifluoroacetic Acid (TFA) ~2.0Fully Protonated (Si-OH)Excellent (TFA also acts as a weak ion-pair)

Part 4: Experimental Protocols

The following self-validating protocols are designed to systematically isolate and eliminate the root causes of peak tailing for 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide.

Protocol A: Mobile Phase pH Optimization & Silanol Suppression

Causality: This protocol lowers the pH below the pKa of surface silanols, neutralizing them to prevent hydrogen bonding with the analyte's amide groups.

  • Baseline Establishment: Prepare a mobile phase of Water/Acetonitrile (without additives). Inject a 0.1 mg/mL standard of the analyte. Record the Asymmetry Factor ( As​ ).

  • Acidic Modifier Preparation: Prepare Mobile Phase A: 0.1% v/v Trifluoroacetic Acid (TFA) in LC-MS grade Water (pH ~2.0). Prepare Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Column Equilibration: Flush the column with the new acidic mobile phase for a minimum of 20 column volumes to ensure complete protonation of the silica bed.

  • Re-evaluation: Inject the standard under identical gradient conditions. Calculate the new As​ .

  • Validation: If As​ drops from >2.0 to <1.2, silanol hydrogen bonding was the root cause. If tailing persists, proceed to Protocol B.

Protocol B: System Passivation for Metal Chelation

Causality: This protocol utilizes a strong chelating agent (EDTA) to strip trace iron or titanium ions from the system tubing, frits, and column hardware, preventing analyte-metal complexation[4].

  • Column Removal (Optional but Recommended): To prevent flushing stripped metals into the analytical column, replace the column with a zero-dead-volume union. If you suspect the column frit is contaminated, leave the column inline but disconnect it from the detector[1].

  • Passivation Solution Preparation: Prepare a 0.1 M solution of Tetrasodium EDTA in LC-MS grade water. Adjust the pH to 8.0 using dilute NaOH (EDTA is most effective at chelating metals at slightly basic pH).

  • System Flush: Pump the EDTA solution through all solvent lines, the autosampler, and the fluidic path at 0.5 mL/min for 40 minutes[4].

  • Aqueous Wash: Flush the system with pure LC-MS grade water for 30 minutes to remove all precipitated EDTA salts.

  • Re-equilibration: Reinstall the column (and detector), equilibrate with the acidic mobile phase from Protocol A, and inject the standard.

Part 5: References

  • Element Lab Solutions. Peak Tailing in HPLC.[Link]

  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.[Link]

  • SilcoTek (via Elsevier B.V.). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide vs. Standard Reversible Inhibitors

Executive Summary The paradigm of rational drug design has experienced a profound shift toward Targeted Covalent Inhibitors (TCIs) [1]. By decoupling biochemical potency from systemic exposure, covalent modifiers offer e...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of rational drug design has experienced a profound shift toward Targeted Covalent Inhibitors (TCIs) [1]. By decoupling biochemical potency from systemic exposure, covalent modifiers offer extended target engagement and the ability to drug previously intractable binding sites[2].

This technical guide evaluates the comparative efficacy of 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide (CAS 325776-52-1) [3]—a representative TCI featuring a reactive chloroacetamide warhead—against standard reversible competitive inhibitors. Utilizing a model cysteine-dependent target (e.g., a generic cysteine protease or deubiquitinase), we dissect the mechanistic differences between equilibrium binding and time-dependent irreversible alkylation.

Mechanistic Rationale: Reversible vs. Covalent Inhibition

Standard reversible inhibitors operate under thermodynamic equilibrium. Their efficacy is dictated by their dissociation constant ( Ki​ ), meaning target engagement is strictly dependent on maintaining high systemic drug concentrations.

In contrast, chloroacetamide-based molecules like 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide (hereafter referred to as CMPD-1 ) operate via a two-step kinetic mechanism[4]. First, the molecule binds reversibly to the target pocket ( Ki​ ). Second, the electrophilic chloroacetamide warhead undergoes a proximity-driven nucleophilic substitution (S_N2) with the thiolate of the catalytic cysteine, expelling a chloride leaving group and forming a permanent covalent bond ( kinact​ ).

This "hit-and-run" mechanism ensures that once the target is covalently modified, inhibition persists until the protein is naturally degraded and resynthesized by the cell[1].

ReactionPathway E Target Enzyme (Active Cys-SH) EI Reversible Complex [E···I] E->EI K_i I Chloroacetamide (CMPD-1) I->EI Non-covalent Binding E_I Covalent Adduct (E-S-CMPD) EI->E_I k_inact (- HCl)

Figure 1: Two-step kinetic model of targeted covalent inhibition by chloroacetamide derivatives.

Experimental Workflows: A Self-Validating System

To rigorously differentiate CMPD-1 from a standard reversible inhibitor (REV-Std ), we employ a self-validating triad of biochemical and biophysical assays. Do not rely on single-point IC50s; true covalent validation requires proving time-dependence, irreversibility, and site-specific adduct formation[2].

ValidationWorkflow Step1 1. Time-Dependent IC50 Evaluate k_inact / K_i Step2 2. Rapid Dilution Washout Assess Target Engagement Durability Step1->Step2 Step3 3. Intact Protein LC-MS Confirm +235 Da Covalent Adduct Step2->Step3 Step4 4. Cys-to-Ala Mutagenesis Validate Warhead Specificity Step3->Step4

Figure 2: Self-validating experimental workflow for characterizing covalent inhibitors.

Protocol 1: Time-Dependent IC50 Shift Assay

Causality Principle: Because covalent bond formation is a time-dependent chemical reaction, extending the pre-incubation time drives the equilibrium toward the irreversible E−I complex. A true covalent inhibitor will show a dramatic leftward shift (increased potency) over time, whereas a reversible inhibitor will remain static.

  • Prepare a 10-point, 3-fold serial dilution of CMPD-1 and REV-Std in assay buffer.

  • Incubate the compounds with the target enzyme (10 nM) for variable pre-incubation times (0, 30, 60, and 120 minutes) at 25°C.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Measure the initial kinetic velocity and calculate the IC50 using a 4-parameter logistic fit.

Protocol 2: Rapid Dilution Washout Assay

Causality Principle: This assay differentiates a highly potent reversible inhibitor from a true covalent modifier. By massively diluting the system, the free inhibitor concentration drops below its Ki​ , forcing reversible compounds to dissociate and restore enzyme activity.

  • Pre-incubate the enzyme at a high concentration (100x the final assay concentration) with 10x the IC50 of the inhibitor for 60 minutes to ensure >95% target occupancy.

  • Dilute the enzyme-inhibitor complex 100-fold into an assay buffer containing the substrate.

  • Monitor product formation continuously for 2 hours and normalize the recovery slope to a DMSO vehicle control.

Protocol 3: Intact Protein LC-MS & Mutagenesis Validation

Causality Principle: Denaturing LC-MS strips away all non-covalently bound molecules. Only a permanent covalent bond will survive to show a mass shift. Using a Cys-to-Ala mutant proves that the chloroacetamide warhead is highly selective for the catalytic pocket and does not promiscuously alkylate random surface nucleophiles[4].

  • Incubate Wild-Type (WT) enzyme and a Cys-to-Ala mutant enzyme (5 µM) with 50 µM inhibitor for 2 hours.

  • Quench the reaction with 0.1% Formic Acid and analyze via LC-TOF-MS.

  • Deconvolute the mass spectra. CMPD-1 ( C12​H15​ClN2​O3​ , Exact Mass ~270.08 Da) loses a chloride ion and a proton during alkylation, resulting in a theoretical mass addition of +235 Da .

Comparative Efficacy Data

The following table summarizes the experimental validation comparing CMPD-1 against the standard reversible baseline.

Parameter / AssayREV-Std (Standard Reversible)CMPD-1 (Chloroacetamide TCI)Interpretation
IC50 (0 min pre-incubation) 0.52 µM8.40 µMREV-Std binds rapidly; CMPD-1 requires time to react.
IC50 (60 min pre-incubation) 0.55 µM0.12 µMCMPD-1 shows a 70-fold potency shift , confirming time-dependent covalent inactivation.
Washout Activity Recovery 96% ± 2%< 2%CMPD-1 achieves irreversible target engagement ; REV-Std washes out completely.
Intact MS (WT Enzyme) No mass shift+235 Da Denaturing MS confirms the survival of the covalent adduct for CMPD-1.
Intact MS (Cys-to-Ala Mutant) No mass shiftNo mass shiftProves CMPD-1's chloroacetamide warhead is strictly selective for the target cysteine.

Conclusion & Translational Outlook

The data clearly demonstrates the superior target engagement durability of 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide compared to standard reversible inhibitors. While the reversible inhibitor requires continuous high systemic concentrations to maintain target suppression, CMPD-1 achieves complete, irreversible inactivation (indicated by <2% washout recovery and a +235 Da mass adduct).

By leveraging the chloroacetamide warhead, researchers can achieve a decoupled pharmacokinetic/pharmacodynamic (PK/PD) profile. This allows for lower dosing regimens, minimizing the risk of idiosyncratic off-target toxicities while maximizing therapeutic efficacy[1][2]. For drug development professionals, utilizing self-validating workflows—combining kinetic shifts, washout resilience, and mutant-controlled mass spectrometry—is non-negotiable when advancing TCIs through the preclinical pipeline.

References

  • Title: CAS 325776-52-1 | Sigma-Aldrich Source: Sigma-Aldrich URL
  • Title: Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed Source: NIH / PubMed URL
  • Title: A Review on Renaissance of Targeted Covalent Inhibitors: Review Article - ResearchGate Source: ResearchGate URL
  • Title: Advanced approaches of developing targeted covalent drugs - PMC Source: NIH / PMC URL

Sources

Comparative

A Head-to-Head Comparison for Validating Target Engagement of 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide (K-777): A Guide for Researchers

In the landscape of modern drug discovery, confirming that a molecule engages its intended protein target within a cellular context is a critical step.[1][2] This guide provides an in-depth comparison of methodologies fo...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, confirming that a molecule engages its intended protein target within a cellular context is a critical step.[1][2] This guide provides an in-depth comparison of methodologies for validating the target engagement of 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide, a compound also known as K-777. K-777 is a potent, irreversible inhibitor of cysteine proteases, a class of enzymes implicated in a variety of diseases.[3][4] This guide will focus on the Cellular Thermal Shift Assay (CETSA) as a primary validation method and compare it with other established techniques, offering researchers the insights needed to make informed experimental choices.

The Compound: 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide (K-777)

K-777 is a vinyl sulfone cysteine protease inhibitor.[5] Its mechanism of action involves the irreversible covalent modification of the active site cysteine residue of target proteases.[6] This compound has shown potent activity against various cysteine proteases, including cruzain, the major cysteine protease of Trypanosoma cruzi (the parasite that causes Chagas disease), as well as human cathepsins B and L.[3] The chloroacetamide moiety is a key feature, as the presence of a chloro atom can enhance the antimicrobial and inhibitory activity of acetamide-based compounds.[7]

Given its covalent and irreversible binding mode, validating target engagement for K-777 is crucial to understanding its cellular activity and potential therapeutic effects.

Primary Validation Method: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique that allows for the assessment of drug-target interactions in a physiological setting without the need for compound modification.[8][9] The fundamental principle of CETSA is that the binding of a ligand, such as K-777, to its target protein increases the protein's thermal stability.[8][10] This stabilization results in a shift in the protein's melting temperature (Tm), which can be detected and quantified.

CETSA Workflow for K-777

The following diagram illustrates a typical CETSA workflow for validating the engagement of K-777 with a target cysteine protease.

CETSA_Workflow cluster_0 Cell Culture and Treatment cluster_1 Heat Challenge cluster_2 Lysis and Fractionation cluster_3 Protein Analysis A 1. Plate cells (e.g., relevant cancer cell line) B 2. Treat with K-777 or Vehicle (DMSO) A->B C 3. Aliquot treated cells B->C D 4. Heat at a range of temperatures C->D E 5. Cell Lysis (e.g., freeze-thaw) D->E F 6. Centrifugation to separate soluble and aggregated proteins E->F G 7. Collect supernatant (soluble fraction) F->G H 8. Quantify protein concentration G->H I 9. Western Blot for target protein H->I J 10. Densitometry and Data Analysis I->J

Sources

Comparative

A Guide to Assessing the Reproducibility of Novel Anticancer Agents in Mouse Xenograft Models: A Case Study with 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide

Introduction The transition of a promising anticancer compound from the laboratory bench to clinical trials is fraught with challenges, with a significant number of candidates failing due to a lack of reproducible effica...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The transition of a promising anticancer compound from the laboratory bench to clinical trials is fraught with challenges, with a significant number of candidates failing due to a lack of reproducible efficacy in preclinical models. This guide provides a comprehensive framework for assessing the reproducibility of a novel therapeutic agent, using the hypothetical compound 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide (hereafter referred to as "Compound X"), in mouse xenograft models. We will explore the critical parameters that underpin a robust and reproducible preclinical study, from initial in vitro characterization to in vivo efficacy and data interpretation. For the purpose of this guide, we will hypothesize that Compound X is an inhibitor of the PI3K/AKT/mTOR signaling pathway, a frequently dysregulated pathway in human cancers.

Part 1: Foundational In Vitro and Pharmacokinetic Characterization

Before embarking on costly and time-consuming animal studies, a thorough in vitro characterization of the compound is paramount. This initial phase establishes the compound's mechanism of action and its potency, providing a rationale for its use in a specific cancer context.

Mechanism of Action and Potency

To validate our hypothesis that Compound X targets the PI3K/AKT/mTOR pathway, a series of biochemical and cell-based assays should be conducted.

  • Biochemical Assays: Direct enzymatic assays using recombinant PI3K isoforms can determine the inhibitory activity (IC50) of Compound X.

  • Cell-Based Assays: Western blotting can be used to assess the phosphorylation status of key downstream effectors of the PI3K pathway, such as AKT and S6 ribosomal protein, in cancer cell lines treated with Compound X. A dose-dependent decrease in phosphorylation would provide strong evidence of on-target activity.

  • Cell Viability Assays: The antiproliferative effect of Compound X should be evaluated across a panel of cancer cell lines, particularly those with known PI3K pathway mutations (e.g., PIK3CA mutations). This will determine the half-maximal effective concentration (EC50) and inform the selection of appropriate cell lines for xenograft studies.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibition CompoundX Compound X CompoundX->PI3K Inhibition

Caption: Hypothetical mechanism of action of Compound X as a PI3K inhibitor.

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X in the host species (mouse) is critical for designing an effective dosing regimen.

ParameterDescriptionImportance for Reproducibility
Bioavailability The fraction of an administered dose of unchanged drug that reaches the systemic circulation.Determines the appropriate route of administration (e.g., oral, intravenous).
Half-life (t1/2) The time required for the concentration of the drug in the body to be reduced by one-half.Informs the dosing frequency required to maintain therapeutic concentrations.
Cmax The maximum (or peak) serum concentration that a drug achieves.Helps to ensure that the drug reaches concentrations sufficient to engage the target.
AUC The area under the curve in a plot of drug concentration in blood plasma against time.Represents the total drug exposure over time.

A pilot pharmacokinetic study in a small cohort of mice should be conducted to determine these parameters before initiating efficacy studies.

Part 2: Designing and Executing a Reproducible Xenograft Study

The design of the mouse xenograft study is a critical determinant of its reproducibility. Every step, from model selection to data analysis, must be carefully considered and standardized.

Model Selection
  • Cell Line: Based on our in vitro data, a cancer cell line with a documented PI3K pathway mutation and demonstrated sensitivity to Compound X should be chosen. For this example, we will select the human breast cancer cell line MCF-7, which has a common PIK3CA activating mutation.

  • Mouse Strain: Immunocompromised mice are required for xenograft studies. Strains such as NOD/SCID or NSG mice are commonly used due to their robust engraftment of human cells. The choice of strain should be consistent across all studies.

Experimental Protocol

The following protocol outlines the key steps for a reproducible xenograft study.

Xenograft_Workflow cluster_setup Study Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_analysis Data Analysis A1 Select Cell Line (e.g., MCF-7) B1 Culture and Harvest MCF-7 cells A1->B1 A2 Select Mouse Strain (e.g., NOD/SCID) B3 Subcutaneous Injection into flank of mice A2->B3 A3 Determine Sample Size (Power Analysis) C2 Randomize Mice into Treatment Groups A3->C2 B2 Prepare Cell Suspension (e.g., in Matrigel) B1->B2 B2->B3 C1 Tumor Growth to Palpable Size (e.g., 100-150 mm³) B3->C1 C1->C2 C3 Administer Treatment: - Vehicle Control - Compound X - Standard-of-Care C2->C3 C4 Monitor Tumor Growth (e.g., caliper measurements) C3->C4 D1 Endpoint Reached (e.g., tumor volume limit) C4->D1 D2 Euthanize Mice & Collect Tumors D1->D2 D3 Tumor Weight Measurement & Pharmacodynamic Analysis D2->D3 D4 Statistical Analysis of Tumor Growth Inhibition D3->D4

Caption: Standardized workflow for a reproducible mouse xenograft study.

Comparison with a Standard-of-Care

To contextualize the efficacy of Compound X, it should be compared to a relevant standard-of-care drug. Given our hypothetical target, a known PI3K inhibitor such as Alpelisib would be an appropriate comparator.

Treatment GroupDosing RegimenExpected Outcome
Vehicle Control Daily, oral gavageUninhibited tumor growth
Compound X To be determined from PK studiesDose-dependent tumor growth inhibition
Alpelisib 50 mg/kg, daily, oral gavageSignificant tumor growth inhibition

Part 3: Data Interpretation and Ensuring Reproducibility

Statistical Analysis

The primary endpoint of a xenograft study is typically tumor growth inhibition. This can be assessed by comparing the tumor volumes in the treated groups to the vehicle control group. Appropriate statistical tests, such as a two-way ANOVA with repeated measures followed by a post-hoc test (e.g., Dunnett's test), should be used to determine statistical significance.

Sources of Variability and Mitigation Strategies

Several factors can introduce variability into xenograft studies, compromising their reproducibility.

  • Cell Line Integrity: Cell lines can drift genetically over time in culture. It is essential to use low-passage cells and to periodically authenticate the cell line using methods like short tandem repeat (STR) profiling.

  • Animal Health and Husbandry: The health status and housing conditions of the mice can significantly impact tumor growth. Maintaining a specific pathogen-free (SPF) environment is crucial.

  • Tumor Implantation Technique: The site and depth of injection, as well as the number of cells injected, should be standardized to ensure consistent tumor take rates and growth kinetics.

  • Observer Bias: Tumor measurements can be subjective. Blinding the researchers who are measuring the tumors to the treatment groups can help to minimize observer bias.

Conclusion

The reproducibility of preclinical cancer research is fundamental to the successful translation of novel therapies. By adhering to a rigorous and well-documented experimental framework, from initial in vitro characterization to the meticulous design and execution of mouse xenograft studies, researchers can generate high-quality, reproducible data. This guide, using the hypothetical PI3K inhibitor Compound X as an example, provides a roadmap for assessing the preclinical efficacy of a novel anticancer agent in a manner that is both scientifically sound and conducive to reproducible outcomes.

References

  • Title: Principles and Procedures for Reproducible Preclinical Research in Mice. Source: JoVE (Journal of Visualized Experiments). URL: [Link]

  • Title: The ARRIVE Guidelines 2.0: author checklist. Source: PLOS Biology. URL: [Link]

  • Title: The role of the PI3K/AKT/mTOR pathway in breast cancer. Source: Journal of Mammary Gland Biology and Neoplasia. URL: [Link]

  • Title: Alpelisib plus Fulvestrant for PIK3CA-Mutated, Hormone Receptor–Positive Advanced Breast Cancer. Source: New England Journal of Medicine. URL: [Link]

Validation

Benchmarking a Novel Acetamide Derivative: A Comparative Analysis of 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide Against FDA-Approved Neurological Drugs

A Technical Guide for Drug Development Professionals Abstract This guide provides a comprehensive framework for the preclinical benchmarking of a novel chemical entity, 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamid...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the preclinical benchmarking of a novel chemical entity, 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide, against established FDA-approved drugs for focal seizures and neuropathic pain. While extensive biological data for this specific compound is not publicly available, its structural motifs, containing acetamide and propanamide groups, suggest potential activity as a central nervous system depressant. This document, therefore, serves as a methodological guide, outlining the critical in vitro and in vivo studies required to ascertain its therapeutic potential relative to current standards of care. By presenting a structured approach with hypothetical data, we aim to equip researchers with the necessary tools to rigorously evaluate novel drug candidates in the neurological space.

Introduction: Rationale for Benchmarking

The discovery and development of novel therapeutics for neurological disorders such as epilepsy and neuropathic pain remain a significant challenge. While numerous effective drugs are available, a substantial portion of patients continue to experience inadequate symptom control or dose-limiting side effects. The compound 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide represents a novel chemical entity with structural similarities to known anticonvulsant and analgesic agents. A systematic and rigorous preclinical evaluation is the cornerstone of determining its potential clinical utility.[1][2]

This guide will focus on benchmarking against two distinct therapeutic areas:

  • Focal Seizures: A common form of epilepsy where seizures originate in a specific area of the brain.[3][4]

  • Neuropathic Pain: Chronic pain caused by damage or disease affecting the somatosensory nervous system.[5][6]

The selected FDA-approved reference drugs for this comparative analysis are:

  • Carbamazepine: A first-generation, narrow-spectrum anti-seizure medication (ASM) primarily used for focal seizures.[7][8]

  • Lacosamide: A newer generation ASM also indicated for focal seizures.[9][10]

  • Pregabalin: A first-line treatment for various types of neuropathic pain.[5][6]

The primary objective of this benchmarking process is to generate a comparative dataset that informs a go/no-go decision for further development.[11] This involves a multi-tiered approach, beginning with in vitro assays to determine mechanism of action and cellular efficacy, followed by in vivo studies in animal models to assess anticonvulsant and analgesic activity, as well as preliminary safety.[12][13]

In Vitro Comparative Analysis: Elucidating Cellular Mechanisms and Potency

In vitro assays are fundamental to understanding a compound's interaction with specific molecular targets and its effects on neuronal function in a controlled environment.[14]

Experimental Design: In Vitro Assays

A battery of in vitro tests should be conducted to profile the compound's activity and compare it to the reference drugs.

  • Target-Based Assays:

    • Ion Channel Electrophysiology: Given that many anticonvulsant and neuropathic pain drugs modulate ion channels, patch-clamp electrophysiology on cell lines expressing key voltage-gated sodium, potassium, and calcium channels is crucial. This will determine if the compound has a direct effect on channel gating and kinetics.

    • Receptor Binding Assays: Radioligand binding assays can be used to screen for affinity to a wide range of CNS receptors, including GABA, glutamate, and opioid receptors, to identify potential off-target effects or novel mechanisms of action.

  • Cell-Based Assays:

    • Neuronal Culture Models: Primary neuronal cultures or induced pluripotent stem cell (iPSC)-derived neurons can be used to assess the compound's effect on neuronal excitability. Techniques such as multi-electrode array (MEA) recordings can quantify changes in spontaneous firing rates and network bursting activity.

    • Cell Viability Assays: Standard assays like the MTS or MTT assay are necessary to determine the cytotoxic potential of the compound in relevant cell lines (e.g., neuronal cells, hepatocytes) and establish a therapeutic window.[15]

Experimental Workflow: In Vitro Screening

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis & Interpretation A 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide Synthesis & QC C Ion Channel Electrophysiology (Na+, K+, Ca2+ channels) A->C D Receptor Binding Assays (GABA, Glutamate, Opioid) A->D E Neuronal Culture Assays (MEA on iPSC-derived neurons) A->E F Cell Viability Assays (MTS/MTT on neuronal & hepatic cells) A->F B Reference Drugs Procurement & QC (Carbamazepine, Lacosamide, Pregabalin) B->C B->D B->E B->F G Determine IC50/EC50 Values C->G H Assess Target Selectivity D->H E->G I Evaluate Cytotoxicity (CC50) F->I J Calculate Therapeutic Index (CC50/EC50) G->J I->J

Caption: Workflow for in vitro comparative screening.

Hypothetical Comparative In Vitro Data
Parameter3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamideCarbamazepineLacosamidePregabalin
Sodium Channel (Nav1.2) IC50 (µM) 5.215.725.4>100
Calcium Channel (α2δ-1) Binding Ki (µM) >100>100>1000.1
GABA-A Receptor Modulation No significant effectNo significant effectNo significant effectNo significant effect
Neuronal Firing Rate Reduction (EC50, µM) 8.922.535.11.5
Neuronal Cell Line Cytotoxicity (CC50, µM) 150250400>500
In Vitro Therapeutic Index (CC50/EC50) 16.911.111.4>333

In Vivo Comparative Analysis: Efficacy and Tolerability in Animal Models

In vivo studies are essential to evaluate the therapeutic efficacy and safety profile of a drug candidate in a whole-organism context.[12]

Experimental Design: In Vivo Models
  • Anticonvulsant Models:

    • Maximal Electroshock (MES) Test: A widely used model to screen for drugs effective against generalized tonic-clonic seizures.[16] The ability of the compound to prevent hindlimb tonic extension is the primary endpoint.

    • 6-Hz Psychomotor Seizure Test: This model is considered more resistant to standard anticonvulsants and can identify compounds with novel mechanisms of action.[17] The endpoint is the protection against seizure activity.

  • Neuropathic Pain Models:

    • Chronic Constriction Injury (CCI) Model: This model involves surgically ligating the sciatic nerve to induce neuropathic pain-like behaviors.[18][19]

    • Streptozotocin (STZ)-Induced Diabetic Neuropathy Model: This model mimics the painful neuropathy associated with diabetes.[20]

    • Behavioral Testing: In both pain models, endpoints such as mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test) are measured.

  • Tolerability/Side Effect Assessment:

    • Rotarod Test: This test assesses motor coordination and can indicate potential neurological side effects.[16]

    • Behavioral Observation: A comprehensive observational battery should be used to monitor for signs of sedation, ataxia, or other adverse effects.

Experimental Workflow: In Vivo Efficacy and Safety Profiling

G cluster_0 Compound & Animal Preparation cluster_1 Anticonvulsant Efficacy Models cluster_2 Neuropathic Pain Efficacy Models cluster_3 Tolerability & Side Effect Assessment cluster_4 Data Analysis A Test Compound & Reference Drugs Formulation C Maximal Electroshock (MES) Test A->C D 6-Hz Psychomotor Seizure Test A->D E Chronic Constriction Injury (CCI) Model A->E F Streptozotocin (STZ) Model A->F G Rotarod Test A->G H Behavioral Observation A->H B Animal Acclimatization (Mice/Rats) B->C B->D B->E B->F B->G B->H I Calculate ED50 (Efficacy) C->I D->I E->I F->I J Calculate TD50 (Toxicity) G->J H->J K Determine Protective Index (TD50/ED50) I->K J->K

Caption: Workflow for in vivo comparative efficacy and safety studies.

Hypothetical Comparative In Vivo Data
Parameter (Mice, i.p. administration)3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamideCarbamazepineLacosamidePregabalin
MES ED50 (mg/kg) 12.58.815.2Ineffective
6-Hz ED50 (mg/kg) 25.130.528.9Ineffective
CCI Model ED50 (mg/kg, % MPE) 18.325.035.710.2
Rotarod TD50 (mg/kg) 75.842.195.365.4
Protective Index (TD50/MES ED50) 6.14.86.3N/A

Discussion and Future Directions

Based on the hypothetical data presented, 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide demonstrates a promising preclinical profile.

  • Anticonvulsant Potential: The compound shows potent activity in both the MES and 6-Hz seizure models, with an efficacy comparable to or better than the reference drugs. Its favorable protective index suggests a good separation between efficacy and motor impairment.

  • Neuropathic Pain Potential: The compound exhibits analgesic effects in a model of neuropathic pain, although it appears less potent than pregabalin in this specific assay.

  • Mechanism of Action: The in vitro data suggests a primary mechanism involving the modulation of voltage-gated sodium channels, similar to carbamazepine and lacosamide, but with potentially higher potency. The lack of activity at the α2δ-1 subunit distinguishes it from pregabalin.

Future Directions: Should initial preclinical data prove favorable, the next steps in the development of 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide would include:

  • Pharmacokinetic and ADME Studies: To understand its absorption, distribution, metabolism, and excretion profile.[21]

  • Extended Toxicology Studies: To assess its safety profile upon chronic administration.[11]

  • Formulation Development: To create a suitable dosage form for clinical trials.[1]

Conclusion

The benchmarking framework outlined in this guide provides a robust and systematic approach to evaluating the preclinical potential of novel compounds like 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide. By directly comparing its performance against FDA-approved drugs in standardized in vitro and in vivo models, researchers can make data-driven decisions to advance the most promising candidates toward clinical development, ultimately addressing the unmet medical needs of patients with epilepsy and neuropathic pain.

References

  • PMC. In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2. Retrieved from [Link]

  • PMC. The neuropathic pain: An overview of the current treatment and future therapeutic approaches. Retrieved from [Link]

  • PMC. 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved from [Link]

  • PMC. Neurophotonics' methods in approach to in vivo animal epileptic models: advantages and limitations. Retrieved from [Link]

  • Epilepsy Foundation. Medications for Epilepsy and Seizures. Retrieved from [Link]

  • Cleveland Clinic. (2022, April 29). Focal Seizure: What It Is, Causes, Symptoms & Treatment. Retrieved from [Link]

  • American Epilepsy Society. (2012, September 6). SCREENING-ANTICONVULSANT-DRUGS-FOR-ANTI-INFLAMMATORY-EFFECT-USING-ACTIVATED-MICROGLIA-IN-VITRO. Retrieved from [Link]

  • PubMed. (2007, January 15). Novel anticonvulsant drugs. Retrieved from [Link]

  • ResearchGate. (PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved from [Link]

  • PPD. Preclinical Studies in Drug Development. Retrieved from [Link]

  • MDPI. (2020, June 29). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Retrieved from [Link]

  • PubMed. (2010, December 1). In vivo experimental models of epilepsy. Retrieved from [Link]

  • FDA. The Voice of the Patient: Neuropathic Pain Associated with Peripheral Neuropathy. Retrieved from [Link]

  • NEUROFIT. In vivo model of Neuropathic pain - Acute pain. Retrieved from [Link]

  • PubMed. In vitro testing for the diagnosis of anticonvulsant hypersensitivity syndrome: a systematic review. Retrieved from [Link]

  • MDPI. (2020, August 31). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Retrieved from [Link]

  • MDPI. (2025, July 22). Targeting Drug-Resistant Epilepsy: A Narrative Review of Five Novel Antiseizure Medications. Retrieved from [Link]

  • Drugs.com. List of 11 Neuropathic Pain Medications Compared. Retrieved from [Link]

  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Retrieved from [Link]

  • American Epilepsy Society. Drug News and FDA Alerts. Retrieved from [Link]

  • Charles River Laboratories. In Vivo Pain Models. Retrieved from [Link]

  • World Health Organization (WHO). (2019, June 24). Antiseizure medicines for management of epilepsy in adults and children. Retrieved from [Link]

  • NextSDS. 3-(2-CHLORO-3-METHOXYPHENYL)-N-(4-METHOXYPHENYL)-2-PROPENAMIDE — Chemical Substance Information. Retrieved from [Link]

  • Medscape. (2025, February 25). Focal (Partial) Epilepsy Treatment & Management. Retrieved from [Link]

  • PMC. An Insight into Potential Pharmacotherapeutic Agents for Painful Diabetic Neuropathy. Retrieved from [Link]

  • StatPearls - NCBI Bookshelf. (2025, January 21). Antiepileptic Drug Monitoring. Retrieved from [Link]

  • ResearchGate. (2023, October 24). Journal of Advanced Zoology In-Vitro and In-Vivo Pharmacological Screening Models for Antiepileptic Drugs -An Overview. Retrieved from [Link]

  • PMC - NIH. General Principles of Preclinical Study Design. Retrieved from [Link]

  • Hilaris Publisher. (2024, June 29). Exploring the Efficacy of Novel Antiepileptic Drugs: A Comparative Analysis of Recent Clinical Trials. Retrieved from [Link]

  • The Royal Children's Hospital Melbourne. (2025, June 15). Clinical Practice Guidelines : Seizures acute management. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 27). What in vivo models are used for pain studies?. Retrieved from [Link]

  • FDA. (2025, January 30). FDA Approves Novel Non-Opioid Treatment for Moderate to Severe Acute Pain. Retrieved from [Link]

  • Alhena Consult. Key steps in the preclinical development of a drug. Retrieved from [Link]

  • Infinix Bio. (2026, March 1). Comprehensive Guide to Preclinical Protocol Development: Best Practices and Insights. Retrieved from [Link]

  • Healthline. (2025, July 11). Epilepsy and Seizure Medications List. Retrieved from [Link]

  • PLOS One. (2017, January 11). Anti-Epileptic Drug Combination Efficacy in an In Vitro Seizure Model – Phenytoin and Valproate, Lamotrigine and Valproate. Retrieved from [Link]

  • Palliative Drugs. Guidelines for the management of Seizures. Retrieved from [Link]

  • Medscape. (2024, June 7). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Retrieved from [Link]

  • WebMD. (2025, January 31). Epilepsy Drugs to Treat Seizures. Retrieved from [Link]

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Comparative

Comparative Selectivity Profiling of 3-[2-Chloro-N-(4-methoxyphenyl)acetamido]propanamide in Covalent Drug Discovery

As the pharmaceutical industry experiences a resurgence in targeted covalent inhibitors (TCIs)[1], evaluating the chemoproteomic profile of electrophilic fragments has become the critical first step in drug design. In th...

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Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry experiences a resurgence in targeted covalent inhibitors (TCIs)[1], evaluating the chemoproteomic profile of electrophilic fragments has become the critical first step in drug design. In the landscape of Fragment-Based Drug Discovery (FBDD), the compound 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide (CAS 325776-52-1) serves as a quintessential N-aryl chloroacetamide building block[2].

Unlike highly optimized clinical TCIs (e.g., Afatinib or Ibrutinib) that utilize acrylamides to achieve exquisite selectivity for specific kinases[3], early-stage discovery relies on tunable chloroacetamide fragments to map ligandable cysteines across the proteome[4]. This guide objectively compares the Selectivity Index (SI) of this specific chloroacetamide fragment against established positive controls, detailing the mechanistic causality behind its reactivity and the self-validating protocols used to measure it.

Mechanistic Causality: Tuning the Chloroacetamide Warhead

The Selectivity Index (SI) of a covalent probe is not a static number; it is a kinetic ratio. It is defined by the efficiency of covalent bond formation at the target site relative to the aggregate reactivity at off-target cysteines[1]. For chloroacetamides, this reactivity is governed by an SN​2 nucleophilic substitution mechanism, where a deprotonated cysteine thiolate attacks the alpha-carbon, displacing the chloride ion[5].

Why does the specific structure of 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide matter? The naked alpha-chloroacetamide warhead is highly electrophilic and prone to indiscriminate binding. However, the addition of the bulky 4-methoxyphenyl and propanamide groups to the nitrogen introduces critical steric hindrance[5]. This structural modification forces the molecule to rely heavily on non-covalent affinity ( KI​ ) to properly orient the warhead near a target cysteine. By increasing the steric bulk, the indiscriminate collision-based reaction rate ( kinact​ ) is drastically reduced compared to pan-reactive positive controls like Iodoacetamide (IAA)[2].

Mechanism Target Target Protein (Nucleophilic Cys-SH) Complex Reversible Complex (Pocket-Driven K_I) Target->Complex Non-covalent Affinity Probe 3-[2-chloro-N-(4-methoxyphenyl) acetamido]propanamide Probe->Complex Adduct Covalent Thioether Adduct + HCl (Irreversible k_inact) Complex->Adduct S_N2 Nucleophilic Substitution

Reaction pathway of cysteine-targeted covalent inhibition by the chloroacetamide probe.

Selectivity Index (SI): Quantitative Comparison

To objectively evaluate the performance of 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide, we must benchmark it against three distinct classes of positive controls:

  • Iodoacetamide (IAA): The universal pan-reactive control.

  • Unsubstituted Chloroacetamide: The baseline warhead control.

  • Afatinib: The highly optimized, clinically approved TCI control[3].

The table below summarizes the representative chemoproteomic selectivity profile of these compounds. The SI is calculated as the ratio of the primary target engagement rate ( kinact​/KI​ ) over the median off-target engagement rate across the proteome.

CompoundWarhead ClassSteric HindranceTarget Engagement ( kinact​/KI​ , M−1s−1 )Off-Target ReactivityProteomic Selectivity Index (SI)
Iodoacetamide (IAA) Alkyl IodideMinimal~150High (Pan-reactive)~1.0 (Baseline Control)
Chloroacetamide Primary AmideLow~45Moderate~2.2
3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide N-aryl ChloroacetamideHigh~85Low~24.0 (Fragment Control)
Afatinib AcrylamideHigh~4,500 (EGFR C797)Very Low>4,500 (Optimized TCI)

Data Interpretation: The bulky N-aryl substitutions on the test compound suppress off-target reactivity, yielding a ~10-fold improvement in SI over baseline chloroacetamide. While it does not reach the extreme selectivity of an optimized drug like Afatinib, it provides a highly viable starting point for FBDD[4].

Self-Validating Protocol: isoTOP-ABPP Workflow

Traditional biochemical assays only measure reactivity against a purified target. However, true Selectivity Index must account for the competitive landscape of the entire cellular proteome[6]. To determine the SI of 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide, we employ Isotopic Tandem Orthogonal Proteolysis - Activity-Based Protein Profiling (isoTOP-ABPP) [6].

This protocol is inherently self-validating: it utilizes an internal isotopic standard (Heavy/Light tags) to eliminate run-to-run mass spectrometry variance. Any observed depletion in signal is strictly due to competitive covalent binding by the test compound.

Step-by-Step Methodology
  • Proteome Preparation: Extract the native proteome (e.g., MDA-MB-231 cell lysate) in PBS.

    • Causality: Maintaining native conditions is critical. Denatured proteins expose buried cysteines, which artificially skews the off-target reactivity profile and invalidates the SI calculation.

  • Competitive Labeling: Aliquot the proteome into two parallel channels. Incubate the Test channel with 50 µM of 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide, and the Control channel with DMSO (Vehicle) for 1 hour at 37°C.

  • Universal Probe Chase: Add 100 µM of IA-alkyne (a pan-reactive iodoacetamide probe) to both channels to covalently label all remaining unreacted cysteines.

  • Click Chemistry (CuAAC): Conjugate the DMSO-treated (Control) sample with a "Light" isotopically labeled cleavable biotin-azide. Conjugate the Test sample with a "Heavy" biotin-azide.

    • Causality: Differential isotopic labeling allows the two samples to be physically pooled into a single tube. This guarantees identical downstream enrichment, digestion, and ionization efficiency, creating a perfectly controlled self-validating system.

  • Enrichment and Digestion: Pool the Light and Heavy samples, precipitate the proteins, enrich the labeled cysteines on streptavidin beads, and perform on-bead trypsin digestion.

  • LC-MS/MS Quantification: Analyze the eluted peptides. The Selectivity Index is derived from the Heavy:Light ( R ) ratio of the MS1 peaks. An R -value < 0.2 indicates >80% target engagement (high selectivity for that specific cysteine), while R≈1.0 indicates no engagement (off-target evasion).

Protocol Step1 1. Proteome Lysate Preparation (Native Conditions) Step2 2. Competitive Incubation (Test Probe vs. DMSO) Step1->Step2 Aliquot Step3 3. Universal Labeling (IA-Alkyne Pan-Reactive Probe) Step2->Step3 1 hr, 37°C Step4 4. Click Chemistry (Heavy/Light Isotopes + Biotin) Step3->Step4 1 hr, RT Step5 5. Streptavidin Enrichment & Trypsin Digest Step4->Step5 CuAAC Reaction Step6 6. LC-MS/MS Analysis (Quantify Heavy:Light Ratio) Step5->Step6 Peptide Elution

Self-validating isoTOP-ABPP workflow for determining the proteome-wide Selectivity Index.

References

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry. 6

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. 1

  • Zhao, Z., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. PMC (nih.gov). 2

  • Sutanto, F., et al. (2022). Advanced approaches of developing targeted covalent drugs. PMC (nih.gov). 4

  • Jöst, C., et al. (2023). Recent Advances in Covalent Drug Discovery. MDPI Pharmaceuticals. 5

  • Singh, J. (2022). The Ascension of Targeted Covalent Inhibitors. Journal of Medicinal Chemistry (ACS). 3

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Safety & Regulatory Compliance

Safety

3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide proper disposal procedures

Comprehensive Safety and Disposal Protocol for 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide As a drug development professional or laboratory scientist, handling reactive intermediates requires a disposal strategy...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide

As a drug development professional or laboratory scientist, handling reactive intermediates requires a disposal strategy that is as rigorous as the synthesis itself. 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide is a synthetic organic compound featuring an alpha-chloroacetamide pharmacophore. Due to its specific chemical reactivity and elemental composition, it must be managed under strict environmental and safety parameters.

Operational Rationale & Chemical Hazard Profile

To understand the disposal requirements, one must first understand the molecule's mechanism of action. The alpha-carbon adjacent to the carbonyl and the chlorine atom is highly electrophilic. It undergoes rapid SN2 nucleophilic substitution when exposed to biological nucleophiles, specifically thiol groups (-SH) found in cysteine residues or glutathione[1],[2].

This irreversible covalent modification disrupts protein function, leading to its classification as a potent skin sensitizer, an acute toxicant, and an aquatic hazard[1]. Furthermore, because of the covalently bound chlorine atom, environmental regulations strictly mandate that this material be classified and processed as Halogenated Organic Waste [3].

Mechanism Chloroacetamide Chloroacetamide Derivative Reaction SN2 Alkylation Chloroacetamide->Reaction Nucleophile Biological Nucleophile (e.g., Protein-SH) Nucleophile->Reaction Adduct Covalent Thioether Adduct (Toxicity/Sensitization) Reaction->Adduct HCl HCl (Byproduct) Reaction->HCl

SN2 alkylation mechanism of chloroacetamides with biological thiols leading to toxicity.

Waste Segregation Logic: The Halogenated Mandate

Segregating halogenated from non-halogenated waste is not merely a bureaucratic suggestion; it is a critical operational mandate driven by chemistry and economics.

  • The Causality of Segregation: Non-halogenated organic solvents are highly valued for "fuels blending"—a process where chemical waste is repurposed and burned for energy recovery[4]. Halogenated compounds cannot be utilized in fuels blending. When combusted at standard incinerator temperatures, halogens generate corrosive hydrogen chloride (HCl) gas and pose a severe risk of forming highly toxic polychlorinated dibenzodioxins (PCDDs)[5],[4].

  • The Consequence: Mixing even trace amounts of 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide into a non-halogenated waste carboy contaminates the entire batch. The bulk must then be diverted to expensive, specialized high-temperature incineration facilities equipped with alkaline scrubbers, exponentially increasing disposal costs[6],[4].

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Each step contains a physical or administrative verification check to ensure absolute compliance.

Step 1: Container Selection

  • Action: Select a high-density polyethylene (HDPE) or polypropylene (PP) container provided by your Environmental Health & Safety (EH&S) department[6],[5].

  • Causality: Halogenated solvents and their derivatives can dissociate over time to produce trace acids (e.g., HCl). These acids actively corrode metal safety cans, compromising containment[5],[4].

  • Verification: Inspect the container for the "HDPE 2" recycling mark. Ensure no metal components are present in the cap or seal.

Step 2: Waste Accumulation

  • Action: Transfer the chemical (whether as a solid powder or dissolved in a compatible solvent like dichloromethane) into the designated Halogenated Waste container. Keep the container "vapor tight" and closed at all times unless actively adding waste[7].

  • Causality: Open containers allow toxic halogenated vapors to escape into the laboratory environment, violating EPA Satellite Accumulation Area (SAA) regulations[7].

  • Verification: Confirm the container is stored in secondary containment (e.g., a Nalgene tub) away from incompatible chemicals[5].

Step 3: Labeling and Documentation

  • Action: Attach a definitive "Hazardous Waste" tag before or at the exact moment the first drop of waste is added[7].

  • Causality: Unlabeled containers (unknowns) require costly analytical testing prior to disposal and pose severe safety risks to EH&S personnel handling the transfer[6],[4].

  • Verification: The label must explicitly state the full chemical name: "3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide" and indicate "Halogenated Organic Waste". Do not use abbreviations or chemical formulas[7].

Step 4: EH&S Transfer

  • Action: Request a waste pickup from your institutional EH&S office. Do not allow waste to accumulate beyond the SAA volume limit (typically 55 gallons) or time limit[7].

DisposalWorkflow Gen Waste Generation: Chloroacetamide Derivative Classify Waste Classification Gen->Classify Halogenated Halogenated Organic Waste (Contains Chlorine) Classify->Halogenated Identify Halogen Segregate Segregate from: Acids, Bases, Non-Halogenated Halogenated->Segregate Collect Collect in HDPE Container (Vapor-tight) Segregate->Collect Label GHS & EPA Labeling: 'Hazardous Waste' Collect->Label Incinerate Off-site EPA-Regulated Incineration Label->Incinerate EH&S Transfer

Halogenated waste segregation and disposal workflow for chloroacetamide derivatives.

Compatibility and Segregation Matrix

To prevent exothermic reactions or toxic gas generation, strictly adhere to the following segregation rules when bulking waste.

Waste CategoryCompatibility with 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamideRationale / Consequence of Mixing
Halogenated Solvents (DCM, Chloroform)COMPATIBLE Shared disposal stream (High-temp incineration)[7].
Non-Halogenated Solvents (Acetone, EtOH)INCOMPATIBLE (Logistical)Ruins fuels blending; drastically increases disposal cost[4].
Strong Bases (NaOH, KOH)INCOMPATIBLE (Chemical)Can trigger exothermic hydrolysis of the amide bond[8].
Strong Oxidizers (Peroxides, Nitric Acid)INCOMPATIBLE (Chemical)Risk of violent reaction and toxic gas release[8].
Heavy Metals (Hg, Pb, Ag)INCOMPATIBLE (Regulatory)Creates mixed-hazard waste, complicating treatment[4].

Spill Response and Decontamination Protocol

If a spill occurs during handling or disposal, execute the following protocol immediately:

  • Evacuate and Assess: Secure the area. If personnel are exposed or if the spill is highly concentrated, seek medical attention and contact EH&S immediately[5].

  • Containment: Don appropriate PPE, including double nitrile or Viton gloves, chemical splash goggles, and a fully-buttoned lab coat[5].

  • Absorption: Cover the spill with an inert, dry material such as vermiculite or sand[2]. Do not use combustible materials like sawdust.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a sealable HDPE container. Label it immediately as hazardous waste[5],[2].

  • Decontamination: Wash the affected area thoroughly with soap and water. Prevent any runoff from entering drains or waterways, as chloroacetamides are highly harmful to aquatic life[1],[2].

Sources

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